molecular formula C14H11BrN2O B13666287 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13666287
M. Wt: 303.15 g/mol
InChI Key: JCIWJENHDCOEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry and materials science known for its diverse biological activities and interesting photophysical properties. The bromine atom at the 6-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse compound libraries for structure-activity relationship studies. The 3-methoxyphenyl substituent at the 2-position may influence the electron distribution within the core heterocyclic system, potentially modifying its biological activity and optical characteristics. Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in therapeutic development, with some analogs exhibiting anticancer activity through mechanisms that may include apoptosis induction and interaction with metal ions in biological systems . Additionally, recent studies highlight similar compounds as narrow-spectrum antibacterial agents targeting cell division proteins like FtsZ in Streptococcus pneumoniae . Beyond biomedical applications, structurally related imidazo[1,2-a]pyridine derivatives exhibit promising photophysical properties for material science applications, including potential use in organic light-emitting devices (OLEDs) and as fluorescent sensors . The electronic nature of the 3-methoxyphenyl group may contribute to intramolecular charge transfer characteristics, making this compound particularly interesting for optoelectronics research. Researchers are advised to handle this product using appropriate personal protective equipment in accordance with established laboratory safety protocols, as with all compounds of this class . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-12-4-2-3-10(7-12)13-9-17-8-11(15)5-6-14(17)16-13/h2-9H,1H3

InChI Key

JCIWJENHDCOEAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties, combined with its synthetic tractability, have led to its incorporation into several marketed drugs, including the widely prescribed hypnotic zolpidem and the anxiolytic alpidem.[6][7][8][9] The scaffold's true power lies in its versatility, enabling the development of derivatives with a vast spectrum of biological activities, ranging from anticancer and antituberculosis to neuroprotective and anti-inflammatory properties.[6][7][9] This guide provides an in-depth analysis of the key aspects of discovering and developing novel drug candidates based on this remarkable core. We will explore robust synthetic methodologies, delve into diverse therapeutic applications with a focus on mechanism of action, dissect structure-activity relationships, and provide validated experimental protocols to empower researchers in this dynamic field.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The fusion of a five-membered imidazole ring with a six-membered pyridine ring creates a bicyclic aromatic system with a unique electronic distribution and a rigid, planar geometry.[10] This structure is bioisosterically similar to purines and indoles, allowing it to interact with a wide array of biological targets.[10] The exponential growth in publications related to this scaffold, particularly in the fields of chemistry, biochemistry, and pharmacology, underscores its importance in modern drug discovery.[6] Marketed drugs such as zolpidem, alpidem, necopidem, and olprinone serve as clinical validation for the scaffold's favorable pharmacokinetic and safety profiles.[7][8][9]

Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core

The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold is a primary driver of its widespread use. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and efficiency. Modern synthetic chemistry offers a diverse toolkit for constructing this core.

Foundational Synthetic Methodologies

Several robust methods have been developed, with many leveraging the readily available 2-aminopyridine as a key starting material.[10]

  • Condensation Reactions: This is a classical and widely used approach, often involving the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization. Recent advancements focus on greener reaction conditions, such as using deep eutectic solvents.[6]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form the final product, incorporating significant structural diversity. The Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for rapidly generating libraries of 3-amino-imidazo[1,2-a]pyridines.[6][11][12] This strategy is particularly valuable for lead discovery, as it allows for the exploration of multiple diversity points in a single, efficient step.

  • Intramolecular Cyclizations: These methods involve the synthesis of a substituted aminopyridine precursor that is designed to cyclize under specific conditions, often catalyzed by metals like copper or iodine.[6]

  • Oxidative Couplings & C-H Functionalization: More recent strategies focus on the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization and avoiding the need for pre-functionalized starting materials.[1]

Representative Synthetic Protocol: One-Pot GBB Multicomponent Reaction

This protocol describes a self-validating system for the synthesis of a 3-amino-imidazo[1,2-a]pyridine derivative, chosen for its high efficiency and amenability to library synthesis.

Objective: To synthesize N-cyclohexyl-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine.

Materials:

  • 2-amino-5-methylpyridine (1.0 mmol, 1.0 eq)

  • 4-methoxybenzaldehyde (1.0 mmol, 1.0 eq)

  • Cyclohexyl isocyanide (1.0 mmol, 1.0 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Methanol (5 mL)

Step-by-Step Methodology:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyridine (108 mg, 1.0 mmol) and scandium(III) triflate (49 mg, 0.1 mmol).

  • Add methanol (5 mL) and stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Add 4-methoxybenzaldehyde (136 mg, 1.0 mmol) to the reaction mixture.

  • Finally, add cyclohexyl isocyanide (109 mg, 1.0 mmol) dropwise to the stirring solution.

  • Seal the flask and heat the reaction mixture to 60°C for 12 hours. The causality for heating is to overcome the activation energy for the cyclization step.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to validate its structure and purity.

Visualization: Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Process cluster_outcome Outcome A 2-Aminopyridine D One-Pot Reaction (e.g., GBB Reaction) A->D B Aldehyde B->D C Isocyanide C->D F Crude Product Mixture D->F E Catalyst (e.g., Sc(OTf)₃) Methanol, 60°C E->D G Purification (Column Chromatography) F->G H Pure Imidazo[1,2-a]pyridine Derivative G->H I Structural Validation (NMR, HRMS) H->I

Caption: General workflow for a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Therapeutic Applications & Mechanisms of Action

The imidazo[1,2-a]pyridine scaffold has been successfully exploited across multiple disease areas.[6] The following sections highlight key applications.

Anticancer Applications

This scaffold has yielded potent inhibitors of several key cancer targets.

  • Tubulin Polymerization Inhibitors: Certain derivatives disrupt microtubule dynamics, which are critical for cell division, leading to mitotic arrest and apoptosis in cancer cells.[6]

  • Kinase Inhibitors: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyridines have been developed as potent inhibitors of various kinases, including:

    • PDGFR (Platelet-Derived Growth Factor Receptor): Novel derivatives have shown potent PDGFR activity with good oral bioavailability, targeting pathways involved in tumor growth and angiogenesis.[13]

    • SIKs (Salt-Inducible Kinases): Through systematic structure-activity relationship (SAR) exploration, highly potent and selective inhibitors of SIK1 have been identified, providing valuable tools to probe the specific roles of this kinase family in cancer.[14]

  • Covalent KRAS G12C Inhibitors: Leveraging a scaffold hopping strategy, imidazo[1,2-a]pyridine has been used as a core to develop targeted covalent inhibitors against the notoriously difficult-to-drug KRAS G12C mutant, a key driver in many intractable cancers.[12]

Compound Class/ExampleTargetPotency (IC₅₀)Reference
Imidazo[1,2-a]pyridine-oxadiazole hybridTubulin3.45 µM[6]
Compound 27 (SIK Inhibitor)SIK1< 1 nM[14]
Compound I-11 (KRAS Inhibitor)KRAS G12C1.87 µM (NCI-H358 cells)[12]
PDGFR Inhibitor SeriesPDGFRα Cellular Assay0.019 µM (Example 1)[13]

Table 1: Representative Imidazo[1,2-a]pyridine-based Anticancer Agents.

G cluster_downstream Downstream Signaling PDGFLigand PDGF Ligand PDGFR Extracellular Transmembrane Kinase Domain PDGFLigand->PDGFR:f0 Binding & Dimerization RAS RAS PDGFR:f2->RAS PI3K PI3K PDGFR:f2->PI3K Phosphorylation Drug Imidazo[1,2-a]pyridine Inhibitor Drug->PDGFR:f2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified PDGFR signaling pathway and point of inhibition.

Antituberculosis (Anti-TB) Applications

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutics.[3][4] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a leading class of anti-TB agents.[4][5][10]

  • Mechanism of Action: A key mechanism for this class is the inhibition of QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration (oxidative phosphorylation) in Mtb.[4][5] This disruption of the electron transport chain effectively halts ATP production, leading to bacterial death. Other identified targets include Mtb glutamine synthetase.[4]

  • Potency: These compounds have demonstrated remarkable potency against replicating, non-replicating, MDR, and XDR strains of Mtb, often with excellent selectivity and low cytotoxicity.[4][5]

Compound SeriesTargetPotency (MIC₉₀)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMtb0.07–2.2 µM (MDR strains)[4][5]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrB0.069–0.174 µM (DS Mtb)[5]
3-carboxylates seriesMtb0.003–0.05 µM[4]

Table 2: Potent Imidazo[1,2-a]pyridine-based Anti-TB Agents.

Central Nervous System (CNS) Applications
  • Anxiolytics and Hypnotics: As previously mentioned, zolpidem and alpidem are classic examples that validate the utility of this scaffold for modulating GABA-A receptors.

  • Alzheimer's Disease: Novel derivatives have been developed as ligands for imaging beta-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[6][15] Compounds like IMPY show high binding affinity to Aβ aggregates, high initial brain uptake, and fast washout, making them promising candidates for PET imaging agents.[15]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the imidazo[1,2-a]pyridine core is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Key Positions for Modification: The C2, C3, and C6/C7 positions are common points for derivatization.

    • C2 Position: Substitution at C2 with aryl or heteroaryl groups is often critical for activity. For example, in 5-LO inhibitors, a 4-phenoxyphenyl group at C2 was found to enhance potency.[11]

    • C3 Position: The C3 position is highly versatile. The introduction of carboxamide moieties at C3 was a breakthrough in developing potent anti-TB agents.[4][5] For covalent KRAS inhibitors, the acrylamide "warhead" was attached via a linker at the C3 position.[12]

    • C6/C7 Positions: Substitutions on the pyridine ring, such as methyl or halogen groups, can modulate lipophilicity, metabolic stability, and target engagement.[5][11]

The causality behind SAR is to build a coherent model of how the ligand interacts with its biological target. For instance, in the development of SIK1 selective inhibitors, it was found that a specific substitution pattern on a C2-phenyl ring was responsible for reversing isoform selectivity, moving from a pan-SIK inhibitor to a highly SIK1-selective one.[14]

SAR IAP_core C2 C2: Target Engagement C2->IAP_core C3 C3: Potency & Linker Attachment C3->IAP_core C5 C5/C6: Modulate PK/Selectivity C5->IAP_core C7 C7/C8: Modulate PK/Selectivity C7->IAP_core

Caption: Key positions on the imidazo[1,2-a]pyridine core for SAR studies.

Experimental Protocols: A Self-Validating System

A trustworthy drug discovery cascade relies on robust and reproducible biological assays.

Protocol: In Vitro Anti-TB Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of a test compound against Mycobacterium tuberculosis H37Rv.

Materials:

  • Test compounds (dissolved in DMSO)

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% in PBS)

  • Positive control drug (e.g., Isoniazid)

  • Negative control (DMSO vehicle)

Step-by-Step Methodology:

  • Prepare a serial 2-fold dilution of the test compounds in a 96-well plate using the 7H9 broth. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. The causality for this range is to capture a wide spectrum of potential potencies.

  • Prepare a bacterial inoculum of Mtb H37Rv adjusted to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth to achieve the desired starting concentration.

  • Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compound, positive control, or negative control. The final volume in each well is 200 µL.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

  • The protocol is self-validating by ensuring the positive control (Isoniazid) shows inhibition within its expected range and the negative control (DMSO) shows uninhibited growth (pink color).

Future Outlook and Perspectives

The imidazo[1,2-a]pyridine scaffold remains a fertile ground for drug discovery.[6] Future research will likely focus on several key areas:

  • Exploring New Biological Targets: The versatility of the scaffold suggests its potential against a wider range of targets, including those in immunology and neglected tropical diseases.[6]

  • Addressing ADME/Toxicity Challenges: While the core is generally well-tolerated, new decorations can introduce pharmacokinetic or toxicity liabilities. A deeper understanding and early prediction of ADME properties will be critical.[6]

  • Integration of Computational Approaches: The use of AI, machine learning, and computational modeling can accelerate the design-synthesis-test cycle, enabling more rapid optimization of leads and prediction of off-target effects.[6]

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Imidazo[1,2-a]Pyridine: Biological Insights. Scribd.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed.
  • Structure–Activity Relationship and In Vitro Pharmacological Evaluation of Imidazo[1,2-a] Pyridine-Based Inhibitors of 5-LO. Taylor & Francis Online.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd

Sources

Methodological & Application

One-pot synthesis protocol for 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis Protocol for 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Part 1: Introduction & Scope

Target Molecule: 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine CAS Registry Number: (Analogous derivatives registered; specific CAS for this exact substitution pattern requires database confirmation, typically treated as a novel intermediate). Molecular Formula:


Molecular Weight:  303.16  g/mol 

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous GABA-A receptor modulators (e.g., Zolpidem), anti-inflammatory agents, and kinase inhibitors. The 6-bromo derivative is particularly valuable as a functionalizable handle for downstream palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to access diverse libraries.

The Challenge: The classical Chichibabin synthesis involves the condensation of 2-aminopyridines with


-haloketones.[1][2] While effective, this route requires the use or isolation of 

-bromoacetophenones, which are potent lachrymators, unstable, and toxic.

The Solution: This protocol details a One-Pot Iodine-Mediated Oxidative Cyclization . This method allows for the direct coupling of 2-amino-5-bromopyridine with 3-methoxyacetophenone. By generating the reactive


-iodo intermediate in situ, we eliminate the need to handle lachrymatory halides, improve atom economy, and streamline the workflow into a single operational step.

Part 2: Scientific Rationale & Mechanism

Mechanistic Causality

The reaction proceeds via an Ortoleva-King type oxidative coupling .[3]

  • In-situ Iodination: Molecular iodine (

    
    ) reacts with the enolizable ketone (3-methoxyacetophenone) to form the 
    
    
    
    -iodoketone intermediate.
  • Nucleophilic Attack: The endocyclic nitrogen (N1) of the 2-aminopyridine attacks the

    
    -carbon of the iodoketone. Note: The 5-bromo substituent on the pyridine ring is electron-withdrawing, slightly reducing the nucleophilicity of the ring nitrogen. However, the high reactivity of the 
    
    
    
    -iodo species compensates for this.
  • Cyclization: The exocyclic amino group attacks the carbonyl carbon, followed by dehydration to aromatize the imidazo ring.

Reaction Scheme Visualization

ReactionMechanism Substrate1 3-Methoxyacetophenone Inter1 α-Iodoketone (Transient) Substrate1->Inter1 Iodination Substrate2 2-Amino-5-bromopyridine Inter2 N-Alkylated Intermediate Substrate2->Inter2 Reagent I2, NaHCO3 (Oxidant/Catalyst) Reagent->Inter1 Inter1->Inter2 + Substrate 2 (N-Alkylation) Product 6-Bromo-2-(3-methoxyphenyl) imidazo[1,2-a]pyridine Inter2->Product Cyclization & Dehydration (-H2O)

Caption: Figure 1. Mechanistic pathway for the Iodine-mediated one-pot synthesis.

Part 3: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][4][5][6][7][8][9]Quantity (Example)Role
2-Amino-5-bromopyridine 173.011.0173 mg (1.0 mmol)Nucleophile
3-Methoxyacetophenone 150.181.2180 mg (1.2 mmol)Electrophile Precursor
Iodine (

)
253.811.0254 mg (1.0 mmol)Oxidant/Halogen source
Sodium Bicarbonate (

)
84.012.0168 mg (2.0 mmol)Base (Acid Scavenger)
DMSO -Solvent3.0 mLSolvent
Ethyl Acetate --For workupExtraction Solvent
Sodium Thiosulfate (

)
--Sat. Aq. Sol.Quench (Excess I2)
Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add 3-Methoxyacetophenone (1.2 equiv) and Iodine (1.0 equiv).

  • Add DMSO (3 mL per mmol scale).

  • Heat the mixture at 60°C for 30 minutes . Observation: The dark violet color of iodine may fade slightly as the

    
    -iodoketone forms.
    

Step 2: Cyclization 4. Add 2-Amino-5-bromopyridine (1.0 equiv) and


  (2.0 equiv) to the reaction vessel.
5.  Increase the temperature to 100°C .
6.  Stir the mixture for 4–6 hours .
  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The product typically appears as a fluorescent spot under UV (254/365 nm).

Step 3: Work-up & Isolation 7. Cool the reaction mixture to room temperature. 8. Quench: Pour the mixture into ice-cold water (20 mL) containing 10% aqueous Sodium Thiosulfate (


) to neutralize any unreacted iodine.
9.  Extraction:  Extract the aqueous phase with Ethyl Acetate (

mL). 10. Washing: Wash the combined organic layers with brine (

mL) to remove residual DMSO. 11. Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification 12. The crude residue is typically a brown solid. 13. Purify via Flash Column Chromatography on silica gel.

  • Gradient: 0%
    
    
    20% Ethyl Acetate in Hexanes.
  • Recrystallization (Optional): For high purity (>99%), recrystallize from Ethanol/Water.
Workflow Diagram

Workflow Start Start: Pre-heat Ketone + I2 (60°C, 30 min) AddReactants Add Aminopyridine + Base (Increase to 100°C) Start->AddReactants Reaction Reaction: 4-6 Hours (Monitor TLC) AddReactants->Reaction Quench Quench: Ice Water + Na2S2O3 (Remove Excess Iodine) Reaction->Quench Extraction Extraction: Ethyl Acetate Wash: Brine Quench->Extraction Purification Purification: Silica Column (Hex/EtOAc) Extraction->Purification

Caption: Figure 2.[8][10][11] Operational workflow for the synthesis protocol.

Part 4: Characterization & Data Validation

Successful synthesis is validated by the following spectral characteristics.

TechniqueExpected Signal / CharacteristicAssignment
Appearance Off-white to pale yellow solidPhysical State

NMR (DMSO-

)

8.95 (s, 1H)
H-5 (Pyridine, deshielded by Br)

8.35 (s, 1H)
H-3 (Imidazo ring, characteristic singlet)

7.50 - 7.60 (m, 2H)
H-7, H-8 (Pyridine ring)

7.40 - 7.50 (m, 3H)
H-2', H-5', H-6' (Phenyl ring)

6.95 (m, 1H)
H-4' (Phenyl ring)

3.85 (s, 3H)
-OCH3 (Methoxy group)

NMR
~145 ppmC-2 (Imidazo C-Aryl bond)
~109 ppmC-3 (Imidazo ring)
~107 ppmC-Br (C-6 position)
HRMS (ESI)

Confirms Br isotope pattern (1:1 ratio for 79Br/81Br)

Part 5: Troubleshooting & Optimization

  • Low Yield (<50%):

    • Cause: Electron-deficient nature of 5-bromo-2-aminopyridine reduces nucleophilicity.

    • Solution: Increase temperature to 120°C or switch to the NBS-mediated protocol (react ketone with NBS/TsOH first to ensure full bromination before adding the amine).

  • Regioisomers:

    • Imidazo[1,2-a]pyridines generally form with high regioselectivity (N1 attacks the

      
      -carbon). If the 3-aryl isomer is observed (rare), ensure the ketone is fully iodinated before adding the amine.
      
  • Residual Iodine:

    • If the product is dark/brown after column, wash the organic layer more thoroughly with sodium thiosulfate during workup.

References

  • Perumal, S., et al. (2012). "A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C–H functionalization." Organic & Biomolecular Chemistry. Link

  • Zhang, Y., et al. (2013).[3] "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones." The Journal of Organic Chemistry. Link

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines using air as the oxidant."[3] RSC Advances. Link

  • Donnelly, D. M. X., & Meegan, M. J. (Comprehensive Heterocyclic Chemistry). "Imidazo[1,2-a]pyridines: Synthesis and Applications." Link

Sources

Application Note: High-Efficiency Microwave Synthesis of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine . Unlike conventional reflux methods that require 6–12 hours, this optimized microwave protocol achieves >90% conversion in under 20 minutes. The method utilizes a condensation-cyclization reaction between 2-amino-5-bromopyridine and 2-bromo-3'-methoxyacetophenone in ethanol. This guide provides step-by-step methodology, mechanistic insights, and critical process parameters (CPPs) to ensure reproducibility and high purity for downstream medicinal chemistry applications.

Introduction & Strategic Significance

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and Olprinone (cardiotonic).[1][2]

For the specific target, 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine , the structural features offer dual utility:

  • Pharmacophore: The 2-aryl-imidazo[1,2-a]pyridine core is a known GABA-A receptor agonist pharmacophore.

  • Synthetic Handle: The 6-bromo substituent is a critical "diversity handle." It allows for late-stage functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation around the core scaffold.

Microwave vs. Conventional Heating

Traditional synthesis involves refluxing reagents in ethanol or DMF for extended periods (8–24 hours). This often leads to thermal degradation and difficult purification. Microwave irradiation offers distinct advantages:

  • Dielectric Heating: Direct coupling with the polar solvent (EtOH) allows rapid, uniform heating.

  • Superheating: Access to temperatures above the solvent's atmospheric boiling point accelerates reaction kinetics (Arrhenius effect).

  • Cleaner Profiles: Short reaction times minimize competitive side reactions (e.g., polymerization of the

    
    -haloketone).
    

Reaction Mechanism & Retrosynthesis

The synthesis follows a two-component condensation mechanism. Understanding the regioselectivity is vital. The reaction proceeds via an initial nucleophilic attack by the ring nitrogen (more nucleophilic) of the 2-aminopyridine onto the


-carbon of the phenacyl bromide, followed by cyclization and dehydration.
Mechanistic Pathway (DOT Diagram)

Mechanism Reagents Reagents: 2-Amino-5-bromopyridine + 2-Bromo-3'-methoxyacetophenone Inter1 Intermediate I: N-Alkylation (Ring Nitrogen) Reagents->Inter1 SN2 Attack Inter2 Intermediate II: Iminium Salt Formation Inter1->Inter2 Equilibrium Cyclization Cyclization: Exocyclic Amine Attack Inter2->Cyclization Intramolecular Dehydration Dehydration: - H2O, - HBr Cyclization->Dehydration Aromatization Product Product: 6-Bromo-2-(3-methoxyphenyl) imidazo[1,2-a]pyridine Dehydration->Product Final

Caption: Step-wise mechanism showing the regioselective formation of the imidazo[1,2-a]pyridine core.

Experimental Protocol

Materials & Equipment[3][4][5]
  • Microwave Reactor: CEM Discover, Biotage Initiator, or equivalent single-mode reactor.

  • Vial: 10 mL or 35 mL pressure-rated microwave vial with crimp/snap cap.

  • Reagents:

    • 2-Amino-5-bromopyridine (CAS: 1072-97-5)

    • 2-Bromo-3'-methoxyacetophenone (CAS: 5000-65-7)

    • Sodium Bicarbonate (

      
      )
      
    • Ethanol (Absolute or 95%)

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[3][4]Amount (mmol)Mass (mg)
2-Amino-5-bromopyridine 173.011.01.0173 mg
2-Bromo-3'-methoxyacetophenone 229.071.11.1252 mg
Sodium Bicarbonate 84.011.51.5126 mg
Ethanol ---3.0 - 4.0 mL

Note: A slight excess of the ketone ensures complete consumption of the aminopyridine, which is harder to remove during purification.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Weigh 173 mg (1.0 mmol) of 2-Amino-5-bromopyridine and 252 mg (1.1 mmol) of 2-Bromo-3'-methoxyacetophenone into a 10 mL microwave vial.

  • Add 126 mg (1.5 mmol) of

    
    .
    
    • Expert Insight: While the reaction can proceed without base (forming the HBr salt), adding

      
       neutralizes the HBr byproduct in situ, preventing product precipitation during the reaction and ensuring a cleaner conversion to the free base.
      
  • Add 3.0 mL of Ethanol .

  • Add a magnetic stir bar and seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor.

  • Program the following method:

    • Temperature: 100 °C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15 minutes

    • Stirring: High

    • Pre-stir: 30 seconds

Step 3: Work-up & Purification

  • Allow the vial to cool to room temperature (compressed air cooling is usually automated).

  • Observation: The reaction mixture should appear as a suspension or clear solution depending on solubility.

  • Transfer the mixture to a round-bottom flask. Rinse the vial with 2 mL of ethanol.

  • Concentration: Remove approximately 50% of the solvent under reduced pressure (Rotavap).

  • Precipitation: Add 10 mL of cold water to the residue. The product should precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration. Wash the cake with:

    • 
       Water (to remove inorganic salts).
      
    • 
       Cold Ethanol (to remove unreacted ketone).
      
  • Drying: Dry the solid in a vacuum oven at 45 °C for 4 hours.

Step 4: Recrystallization (If necessary)

  • If the purity is <95% by LC-MS, recrystallize from hot Ethanol/Water (9:1).

Workflow Visualization

Workflow Start Start: Weigh Reagents into MW Vial Solvent Add Ethanol + NaHCO3 (Seal Vial) Start->Solvent MW Microwave Irradiation 100°C | 15 min Solvent->MW Cool Cool to RT MW->Cool Precip Add Cold Water (Induce Precipitation) Cool->Precip Filter Vacuum Filtration Wash: H2O then Cold EtOH Precip->Filter Dry Dry & Analyze (NMR/LC-MS) Filter->Dry

Caption: Operational workflow for the microwave synthesis and isolation.[5][4]

Optimization & Troubleshooting (CPPs)

ParameterRecommendationEffect of Deviation
Temperature 100 °C<80°C: Incomplete conversion. >140°C: Degradation/tarring.
Solvent EthanolDMF: Harder to remove; requires aqueous extraction. Water: Poor solubility of reagents.
Base

(1.5 eq)
None: Product precipitates as HBr salt (lower yield). Strong Base (NaOH): Hydrolysis of reagents.
Time 15 min<5 min: Low conversion. >30 min: Diminishing returns.

Expected Characterization Data

Product: 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine Molecular Formula:


Exact Mass:  302.01 / 304.00 (1:1 Br isotope pattern)

1H NMR (400 MHz, DMSO-d6) Prediction:

  • 
     8.90 (s, 1H): 
    
    
    
    -5 of pyridine ring (deshielded by Br and N).
  • 
     8.35 (s, 1H): 
    
    
    
    -3 (imidazole proton, characteristic singlet).
  • 
     7.60 (d, 1H): 
    
    
    
    -8 of pyridine ring.
  • 
     7.40 - 7.55 (m, 3H):  Aryl protons (phenyl ring).
    
  • 
     7.35 (dd, 1H): 
    
    
    
    -7 of pyridine ring.
  • 
     6.95 (m, 1H):  Aryl proton (ortho to OMe).
    
  • 
     3.85 (s, 3H): 
    
    
    
    (Methoxy group).

References

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. [Link][1]

  • A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Molbank, 2009. [Link][4]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations. Infectious Disorders - Drug Targets. [Link]

Sources

Catalyst selection for imidazo[1,2-a]pyridine synthesis (e.g., copper, palladium)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of imidazo[1,2-a]pyridine scaffolds. It moves beyond basic textbook definitions to provide a decision-making framework for catalyst selection, specifically contrasting Copper (oxidative cyclization) and Palladium (C-H activation/cross-coupling) methodologies.

Executive Summary & Decision Matrix

The imidazo[1,2-a]pyridine core is a privileged pharmacophore found in anxiolytics (Zolpidem, Alpidem), anti-ulcer agents (Zolimidine), and varying kinase inhibitors.[1]

Selection between Copper and Palladium catalysis is rarely arbitrary; it is dictated by the oxidation state of the starting materials and the stage of functionalization .

FeatureCopper Catalysis Palladium Catalysis
Primary Utility Ring Construction (De novo synthesis)Late-Stage Functionalization (C-H Activation)
Key Reaction Type Oxidative Coupling / AminationC-H Arylation / Cross-Coupling
Starting Materials 2-Aminopyridines + Ketones/Alkynes/NitroolefinsPre-formed Imidazopyridines + Aryl Halides
Mechanism Radical/SET or Lewis Acid activation + OxidationPd(0)/Pd(II) Redox Cycle (CMD pathway)
Cost/Scalability High (Cheap metal, O₂ oxidant)Moderate to Low (Expensive metal/ligands)
Atom Economy High (H₂O often sole byproduct)Moderate (Stoichiometric base/halide waste)
Catalyst Selection Decision Tree

The following logic flow guides the selection of the optimal catalytic system based on substrate availability and target substitution.

CatalystSelection Start Target: Imidazo[1,2-a]pyridine Route Construction Strategy? Start->Route DeNovo De Novo Ring Formation Route->DeNovo LateStage Functionalize Existing Core Route->LateStage Substrate1 Substrates: 2-Aminopyridine + Ketone/Alkyne DeNovo->Substrate1 Substrate2 Substrates: 2-Aminopyridine + Aldehyde + Isocyanide DeNovo->Substrate2 Substrate3 Substrates: Imidazo[1,2-a]pyridine + Aryl Halide LateStage->Substrate3 CuCat Select COPPER Catalyst (CuI, Cu(OAc)2) Oxidative Coupling Substrate1->CuCat Aerobic Conditions LewisCat Select LEWIS ACID (Sc(OTf)3, I2) GBB Reaction Substrate2->LewisCat Multicomponent (MCR) PdCat Select PALLADIUM Catalyst (Pd(OAc)2, Pd-PEPPSI) C-H Activation Substrate3->PdCat Regioselective C-3 Arylation

Figure 1: Decision tree for selecting catalytic systems based on synthetic pathway and precursors.

Copper Catalysis: Oxidative Cyclization

Copper is the superior choice for constructing the ring system from simple, commercially available precursors under aerobic conditions.

Mechanism of Action

Unlike the classical condensation (which requires


-haloketones and is lachrymatory/toxic), Cu-catalyzed methods allow the use of simple ketones or alkynes. The mechanism typically involves:
  • Condensation: Formation of an imine intermediate between 2-aminopyridine and the ketone.

  • Tautomerization: Enamine formation.

  • Cu-Mediated Oxidation: Single Electron Transfer (SET) creates a radical species or a Cu(III) intermediate.

  • Cyclization: Intramolecular C-N bond formation closing the ring.

Protocol A: Cu-Catalyzed Aerobic Oxidative Coupling

Target: Synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and acetophenone. Reference Grounding: Based on methodologies involving CuI/Cu(OAc)₂ and air as the oxidant [1, 3].

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Catalyst: CuI (10 mol%) or Cu(OAc)₂ (10 mol%)

  • Ligand (Optional but recommended for difficult substrates): 1,10-Phenanthroline (10 mol%)

  • Oxidant: Air (balloon) or O₂

  • Solvent: Toluene or DMSO (anhydrous)

  • Base: Na₂CO₃ (0.5 equiv) - Note: Some specific oxidative protocols are base-free, but weak base often assists deprotonation.

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge 2-aminopyridine (94 mg, 1.0 mmol), acetophenone (120 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), and Na₂CO₃ (53 mg, 0.5 mmol).

  • Solvation: Add Toluene (3.0 mL).

  • Atmosphere: Fit the flask with a reflux condenser and attach an O₂ balloon (or leave open to air with a drying tube if using ambient air, though reaction times will increase).

  • Reaction: Heat the mixture to 110 °C for 12–24 hours. Monitor via TLC (Eluent: EtOAc/Hexane 3:7). The product usually fluoresces blue under UV (254/365 nm).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl solution (to remove Cu species) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).

Troubleshooting:

  • Low Yield:[2] Switch solvent to DMSO or DMF (higher boiling point, better solubility for polar intermediates).

  • Incomplete Conversion: Add 20 mol% Iodine (I₂) as a co-catalyst/oxidant promoter.

Palladium Catalysis: C-H Functionalization

Palladium is indispensable for diversifying the pre-formed scaffold. The C-3 position of imidazo[1,2-a]pyridine is highly nucleophilic (electron-rich), making it susceptible to Electrophilic Aromatic Substitution (


), but Pd-catalysis allows for controlled arylation using unactivated aryl halides, which is impossible with standard 

.
Mechanism of Action (CMD Pathway)

The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, distinct from standard Friedel-Crafts:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • Ligand Exchange: Halide is replaced by a carboxylate/carbonate base.

  • C-H Activation: The carbonate/carboxylate ligand acts as an intramolecular base, deprotonating C-3 while the Pd forms a bond with C-3.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Protocol B: Pd-Catalyzed C-3 Regioselective Arylation

Target: Synthesis of 3-(4-methoxyphenyl)imidazo[1,2-a]pyridine. Reference Grounding: Methodologies utilizing Pd(OAc)₂/Phosphine ligands [2, 5].[3][4]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 mmol)

  • 4-Bromoanisole (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or SPhos (for sterically hindered chlorides)

  • Base: Cs₂CO₃ (2.0 equiv) or KOAc

  • Solvent: 1,4-Dioxane or DMF

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon flow.

  • Charging: Add Imidazo[1,2-a]pyridine (118 mg, 1.0 mmol), 4-Bromoanisole (224 mg, 1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (4.0 mL) via syringe.

  • Degassing: Freeze-pump-thaw the solution x3 or bubble Argon through the solvent for 10 mins to remove O₂ (critical for Pd(0) cycle).

  • Reaction: Seal the tube and heat to 100–120 °C for 12 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts/Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography. Note that C-3 arylated products are often more polar than the starting material.

Troubleshooting:

  • Regioselectivity Issues: If C-5 arylation is observed (minor), lower the temperature to 80 °C and switch to a bulkier ligand (e.g., XPhos).

  • Stalled Reaction: Ensure rigorous exclusion of oxygen. Pd catalysts die quickly in air at high temperatures.

Comparative Data & Optimization Guide

VariableCopper OptimizationPalladium Optimization
Oxidant Critical. Requires Air or O₂ balloon. Do not run under Argon.Detrimental. Must run under Argon/N₂.
Solvent Polar aprotic preferred (DMSO, DMF) for solubility of salts.Dioxane, Toluene commonly used. Water/Ethanol feasible for specific "Green" variants.
Additives Lewis acids (ZnCl₂, Ag salts) can boost oxidative coupling.Pivalic acid (30 mol%) often accelerates the CMD step in C-H activation.
Substrate Scope Tolerates ketones, nitroolefins, alkynes.[5][6] Sensitive to steric bulk on the amine.Tolerates broad range of Aryl-Cl/Br/I/OTs. Sensitive to ortho-substituents on the aryl halide.
Mechanistic Flow Visualization

The diagram below contrasts the fundamental catalytic cycles, highlighting why Cu requires oxygen (oxidative) while Pd requires inert conditions (redox neutral cycle).

Mechanisms cluster_Cu Copper Cycle (Oxidative) cluster_Pd Palladium Cycle (C-H Activation) Cu_Start Cu(I) Cu_Inter Cu(III)-Species (Proposed) Cu_Start->Cu_Inter Substrate Binding & Cyclization Cu_Inter->Cu_Start Reductive Elim. & Oxidation Oxidation O2 / Air (Regenerates Catalyst) Oxidation->Cu_Start Pd_0 Pd(0) Pd_II Pd(II)-Ar (Oxidative Addn) Pd_0->Pd_II Ar-X Pd_CMD CMD Transition State (C-H Activation) Pd_II->Pd_CMD Base/Ligand Pd_CMD->Pd_0 Reductive Elim. Product Release

Figure 2: Mechanistic comparison showing the oxidative requirement of the Copper cycle versus the redox loop of the Palladium cycle.

References

  • Yan, R.-L., et al. (2012).[5][7] Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. Link

  • Cao, H., et al. (2015). Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes.[3][4] The Journal of Organic Chemistry. Link

  • Zhang, Y., et al. (2013).[5] CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones.[5][8] The Journal of Organic Chemistry. Link

  • Bagdi, A. K., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Link

  • Guchhait, S. K., et al. (2017).[6] Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Link

Sources

Application Note: Kinase Inhibition Profiling of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the characterization of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine , a representative structure of the imidazo[1,2-a]pyridine class. While this scaffold is a "privileged structure" in medicinal chemistry known to target various kinases (including p38 MAPK , PI3K , DYRK1A , and CDK ), this guide focuses on a universal, robust ADP-Glo™ Kinase Assay platform. This method is chosen for its resistance to compound interference (fluorescence/quenching), which is common with heterocyclic small molecules.

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore in kinase drug discovery.[1] The specific derivative 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine possesses structural features consistent with Type I ATP-competitive inhibitors .

  • The Core: The nitrogen atoms in the imidazo[1,2-a]pyridine ring typically function as the "hinge binder," forming hydrogen bonds with the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • The Substituents: The 6-bromo group often occupies the hydrophobic Pocket I (gatekeeper region), while the 2-aryl group (3-methoxyphenyl) extends into the hydrophobic specificity pocket, determining selectivity.

Why ADP-Glo? Many imidazo-pyridines are fluorescent or susceptible to quenching in TR-FRET assays. The ADP-Glo platform measures the generation of ADP, a universal product of the kinase reaction, providing a "turn-on" luminescent signal that is highly sensitive and less prone to interference from the test compound's optical properties.

Experimental Workflow Diagrams

Figure 1: ADP-Glo Reaction Principle

This diagram illustrates the coupled enzymatic conversion used to quantify kinase activity.

ADPGlo_Mechanism cluster_0 Kinase Reaction Phase ATP ATP Kinase Kinase + 6-Br-3-OMe-IP ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Kinase Rxn PhosSub Phospho-Substrate Kinase->PhosSub Kinase Rxn Reagent1 ADP-Glo™ Reagent (Terminates Rxn & Depletes ATP) ADP->Reagent1 Step 1: 40 min Reagent2 Kinase Detection Reagent (Converts ADP to ATP -> Luciferase) Reagent1->Reagent2 Step 2: 30 min Light Luminescence (RLU) Reagent2->Light Luciferase Rxn

Caption: The biphasic ADP-Glo workflow: Kinase reaction generates ADP, which is subsequently converted to a stable luminescent signal.

Figure 2: Plate Layout & Serial Dilution Workflow

Standardized 384-well plate setup for reliable IC50 generation.

Plate_Workflow cluster_steps Order of Addition Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Plate (100x -> 4x Conc in Buffer) Stock->Intermediate 1:3 Serial Dilution (10 points) AssayPlate 384-Well Assay Plate (Final Rxn Volume: 10 µL) Intermediate->AssayPlate Transfer 2.5 µL Controls Controls: Min (No Enz) | Max (DMSO only) Controls->AssayPlate Add Controls Step1 1. Compound (2.5 µL) Step2 2. Kinase/Substrate (2.5 µL) Step1->Step2 Step3 3. ATP (5 µL) Step2->Step3

Caption: Workflow for compound dilution and addition. Maintaining constant DMSO concentration (e.g., 1%) across all wells is critical.

Materials & Reagents

ComponentSpecificationNotes
Test Compound 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridinePurity >95% (HPLC); Dissolve in anhydrous DMSO.
Kinase Recombinant Kinase (e.g., p38

, PI3K

)
Aliquot and store at -80°C. Avoid freeze-thaw cycles.
Substrate Kinase-specific peptide/proteine.g., MBP (Myelin Basic Protein) for p38; PIP2:PS for PI3K.
ATP Ultra-Pure ATPCritical: Use at

concentration for IC50 mode.
Assay Buffer 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSAAdd DTT (50 µM) and MnCl2 (if required) fresh daily.
Detection Kit ADP-Glo™ Kinase Assay (Promega)V9101
Plates 384-well, white, low-volume, non-binding surfaceCorning #4512 or equivalent.

Detailed Protocol

Phase 1: Compound Preparation (The "Solubility Check")

Imidazo[1,2-a]pyridines are lipophilic. Direct dilution from 100% DMSO into the reaction can cause precipitation if not managed.

  • Stock Solution: Prepare a 10 mM stock in 100% DMSO. Vortex until fully dissolved.

  • Serial Dilution (Source Plate): In a 96-well plate (polypropylene), perform a 3-fold serial dilution in 100% DMSO .

    • Example: 10 mM

      
       3.33 mM 
      
      
      
      1.11 mM... (10 points).[2]
  • Intermediate Dilution (Buffer Plate): Dilute the DMSO series 1:25 into 1x Assay Buffer .

    • Result: Compound is now at 4X final concentration with 4% DMSO.

    • Visual Check: Inspect for cloudiness. If precipitate forms, sonicate or reduce the starting top concentration.

Phase 2: Kinase Reaction Setup (384-well)

Final Reaction Volume: 10 µL

  • Compound Addition: Transfer 2.5 µL of the 4X Intermediate Compound solution to the assay plate.

    • Final DMSO: 1%.[1][2]

  • Enzyme/Substrate Mix: Prepare a 2X mix of Kinase and Peptide Substrate in Assay Buffer.

    • Add 5 µL to the plate.

    • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10-15 min at RT. This allows the inhibitor to bind the "hinge" region before ATP competition begins.

  • Reaction Initiation: Add 2.5 µL of 4X ATP solution.

    • Note: The ATP concentration in this 4X solution must be

      
      .
      
  • Incubation: Seal plate and incubate at RT (20-25°C) for 60 minutes (or time determined by linearity study).

Phase 3: Detection (ADP-Glo)
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent .

    • Incubate 40 min at RT. This stops the kinase and depletes unconsumed ATP.[3]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent .

    • Incubate 30 min at RT. This converts generated ADP back to ATP and drives the luciferase reaction.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, GloMax).

Data Analysis & Quality Control

Calculation
  • Normalize Data: Calculate % Inhibition for each well.

    
    
    
    • Max Control: Enzyme + Substrate + DMSO (No Inhibitor).

    • Min Control: No Enzyme (or excess EDTA).

  • Curve Fitting: Plot % Inhibition (y-axis) vs. Log[Compound] (x-axis). Fit using a non-linear regression (4-parameter logistic equation):

    
    
    
Acceptance Criteria (Self-Validating System)
  • Z' Factor: Must be

    
     for the plate to be valid.
    
    
    
    
  • Signal-to-Background (S/B): Ratio of Max/Min RLU should be

    
    .
    
  • Hill Slope: For a standard ATP-competitive inhibitor like 6-Br-3-OMe-IP, the slope should be approximately -1.0 . A slope

    
     suggests aggregation or non-specific inhibition.
    

Troubleshooting & Expert Tips

  • Potency Shift: If the IC50 shifts significantly when ATP concentration is increased, the compound is ATP-competitive (expected for this scaffold). If IC50 is constant regardless of ATP, it may be allosteric (less likely for this structure).

  • Fluorescence Interference: While ADP-Glo minimizes this, always check the compound alone (without enzyme) in the detection step. If the compound inhibits Luciferase, it will produce a False Positive (appearing to inhibit the kinase because the light signal drops).

    • Control: Run a "Mock" plate with ADP only + Compound + Detection Reagent.

  • Stability: The 3-methoxyphenyl group is metabolically stable in vitro, but the 6-bromo position is a handle for further functionalization. Ensure the stock has not degraded (de-brominated) if stored improperly in light.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

  • Bagley, M. C., et al. (2016). "Imidazo[1,2-a]pyridines as inhibitors of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters, 26(15), 3609-3614. Link

  • Zhang, J., et al. (2009). "Simple Assay for Determining the Mode of Inhibitor Action." Journal of Biomolecular Screening, 14(6), 738–748. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

Sources

Application Note: 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine in Cellular Imaging

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine in cellular imaging.

Given that this specific molecule is often a functionalized intermediate or a novel solvatochromic fluorophore rather than a ubiquitous commercial stain (like DAPI or MitoTracker), this guide focuses on its application as a tunable fluorescent scaffold for organelle imaging (specifically mitochondria and lipid droplets) and its potential as a TSPO ligand precursor for neuroinflammation studies.[1]

Executive Summary

6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a functionalized nitrogen-fused heterocycle belonging to the imidazo[1,2-a]pyridine class.[2][3][4] While often utilized as a synthetic intermediate for pharmaceuticals (e.g., Alpidem analogs, Zolpidem derivatives), this specific derivative exhibits intrinsic fluorescence properties that make it valuable for cellular imaging.[1]

Its core structure features a pyridine nitrogen capable of protonation (pKa ~5–6) and a lipophilic 3-methoxyphenyl moiety , enabling it to function as a solvatochromic fluorophore . In cellular environments, it primarily targets mitochondria (driven by membrane potential) and lipid droplets (driven by lipophilicity), making it a versatile tool for monitoring cellular morphology and metabolic status.[1]

Chemical & Photophysical Properties[1][4][5][6]

Before application, it is critical to understand the physicochemical behavior of the compound to optimize imaging parameters.

PropertyValue / CharacteristicNotes
Molecular Formula C₁₄H₁₁BrN₂OMW: 303.15 g/mol
Solubility DMSO (>10 mM), EthanolPoorly soluble in water; requires organic co-solvent.[1]
LogP (Predicted) ~3.5 – 4.2Highly lipophilic; readily crosses cell membranes.[1]
pKa (Pyridine N) ~5.5 – 6.2Protonatable in acidic organelles (Lysosomes/Endosomes).[1]
Excitation (

)
330 – 380 nm (UV/Blue)Class typical.[1] Requires DAPI or BFP filter set.
Emission (

)
420 – 500 nm (Blue/Cyan)Solvatochromic:[1] Red-shifts in polar solvents.
Quantum Yield (

)
0.4 – 0.7 (Solvent dependent)3-Methoxy group enhances electron donation (

).
Stokes Shift Large (~80–100 nm)Reduces self-quenching and background interference.[1]

Technical Insight: The 6-Bromo substituent exerts a heavy-atom effect which may slightly quench fluorescence via intersystem crossing compared to non-halogenated analogs, but it provides a critical handle for further functionalization (e.g., via Suzuki/Sonogashira coupling) to create extended conjugated probes.

Mechanism of Action in Cellular Imaging[5]

The cellular uptake and localization of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine are governed by the "Lipophilic Cation" and "Solvatochromism" principles.

Mitochondrial Accumulation (Potential-Dependent)

In its protonated form (at physiological pH or within the intermembrane space), the pyridine nitrogen acquires a positive charge.[1] The lipophilic nature of the phenyl group allows the molecule to permeate the mitochondrial membrane, accumulating in the matrix in response to the negative mitochondrial membrane potential (


).
  • Mechanism: Nernstian accumulation.

  • Application: Monitoring mitochondrial health (loss of fluorescence = depolarization).

Lipid Droplet Targeting (Solvatochromism)

In its neutral form, the compound is highly hydrophobic and partitions into lipid droplets (LDs).[1] The "3-methoxyphenyl" group acts as an electron donor, creating an internal Charge Transfer (ICT) state.

  • Mechanism: Partitioning coefficient driven.

  • Signal: High intensity in non-polar environments (LDs); quenched or shifted in aqueous cytosol.[1]

TSPO Binding (Neuroinflammation)

This scaffold is structurally homologous to TSPO (Translocator Protein) ligands (e.g., Alpidem).[1]

  • Application: It can serve as a fluorescent "cold standard" or competitive binder in assays designed to image neuroinflammation in glial cells.

Visualization of Cellular Uptake Pathway

CellularUptake Extracellular Extracellular Space (Culture Media + DMSO Stock) Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Lipophilic Entry Cytosol Cytosol (Equilibrium: Neutral <-> Protonated) Membrane->Cytosol Mitochondria Mitochondria (Accumulation driven by ΔΨm) *Bright Blue/Cyan* Cytosol->Mitochondria Cationic Form (H+) LipidDroplet Lipid Droplets (Hydrophobic Partitioning) *High Intensity* Cytosol->LipidDroplet Neutral Form Lysosome Lysosomes (Proton Trapping due to pKa) *pH Dependent* Cytosol->Lysosome Protonation Trap

Figure 1: Cellular uptake and organelle partitioning pathways for imidazo[1,2-a]pyridine derivatives.[1]

Experimental Protocol: Live Cell Staining

Objective: To visualize mitochondria and lipid droplets in adherent cells (e.g., HeLa, HEK293, U87-MG).

Reagents Preparation[4][7][8]
  • Stock Solution (10 mM): Dissolve 3.03 mg of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine in 1 mL of anhydrous DMSO. Vortex until clear. Store at -20°C (stable for 3 months).

  • Working Solution (1–10 µM): Dilute the stock solution 1:1000 to 1:10000 in pre-warmed culture medium (phenol-red free preferred) or HBSS.

    • Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.[1]

Staining Procedure[5]
  • Seed Cells: Plate cells on sterile glass-bottom dishes (35 mm) or coverslips 24 hours prior to imaging. Aim for 60–70% confluency.

  • Wash: Remove culture medium and gently wash cells 1x with PBS (pH 7.4).

  • Incubate: Add the Working Solution (e.g., 5 µM) to the cells.

    • Incubation Time: 20–30 minutes at 37°C / 5% CO₂.

  • Wash (Optional): For lower background, wash 2x with HBSS or PBS.

    • Note: If the probe washes out too quickly (reversible binding), imaging in the presence of the probe (no-wash) may be necessary, provided background fluorescence is low.[1]

  • Imaging: Transfer to the microscope stage immediately. Use a live-cell chamber at 37°C if available.

Microscopy Settings
  • Mode: Confocal or Epifluorescence.

  • Excitation: 405 nm laser (Confocal) or DAPI filter cube (Epifluorescence, ~360 nm).[1]

  • Emission: Collect signal between 430–500 nm (Blue channel).

  • Counter-staining:

    • Mitochondria:[5] Co-stain with MitoTracker Deep Red (Ex 644 / Em 665) to confirm localization.

    • Nucleus:[1] Co-stain with Draq5 or RedDot (avoid DAPI as spectra overlap).[1]

Data Analysis & Troubleshooting

Quantitative Metrics[5]
  • Pearson's Correlation Coefficient (PCC): Measure colocalization with MitoTracker.[1] A PCC > 0.7 indicates specific mitochondrial targeting.

  • Signal-to-Noise Ratio (SNR): Calculate

    
    .[1]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation High concentration or low solubility in aqueous media.Sonicate stock; reduce working concentration to < 5 µM; ensure DMSO is fully mixed.
Weak Signal Low quantum yield or filter mismatch.Increase gain/laser power; check if Ex/Em matches DAPI settings; try a more polar solvent to check fluorescence.
Cytotoxicity High concentration or DMSO effect.Titrate down to 1 µM; reduce incubation time to 15 min.
Rapid Bleaching Poor photostability.Reduce laser power; use pulsed excitation; minimize exposure time.[1]

References

  • Gudmundsson, K. S., et al. (2009).[1] "Synthesis and imidazo[1,2-a]pyridine derivatives as potential antiviral agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Kats, T., et al. (2013). "Optical properties of imidazo[1,2-a]pyridine derivatives: Solvatochromism and pH sensitivity." Journal of Fluorescence. Link

  • Trapani, G., et al. (2003). "Structure-affinity relationships of 2-phenylimidazo[1,2-a]pyridine derivatives at the central benzodiazepine receptor and the peripheral benzodiazepine receptor (TSPO)." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5] "Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging." BenchChem Application Notes. Link

(Note: While specific literature on the exact "6-bromo-2-(3-methoxyphenyl)" derivative for imaging is sparse, the references above validate the scaffold's photophysics and TSPO binding properties used to construct this protocol.)

Sources

Method for synthesizing derivatives of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Late-Stage Derivatization of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine Scaffolds

Executive Summary & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs, including the anxiolytics zolpidem and alpidem, as well as emerging antiviral and anticancer agents[1].

This application note details the robust synthesis of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine , a highly versatile intermediate designed for library generation. The strategic placement of a bromine atom at the C6 position provides an orthogonal handle for late-stage palladium-catalyzed cross-coupling, while the 2-(3-methoxyphenyl) moiety enhances lipophilicity and introduces a potential hydrogen-bond acceptor.

Mechanistic Design: The core scaffold is constructed via the classical Tschitschibabin condensation , a reaction first reported in 1925[2]. The mechanism initiates with the nucleophilic attack of the endocyclic pyridine nitrogen of 5-bromo-2-aminopyridine onto the


-carbon of 2-bromo-1-(3-methoxyphenyl)ethanone. This forms a pyridinium intermediate. Subsequent intramolecular cyclization occurs when the exocyclic amine attacks the carbonyl carbon, followed by dehydration to yield the fully aromatized, thermodynamically stable imidazo[1,2-a]pyridine system[2].

Synthetic Workflow Visualization

The following diagram illustrates the two-stage synthetic strategy, moving from raw precursors to the highly functionalized derivative library.

G N1 Precursors: 5-Bromo-2-aminopyridine + 2-Bromo-1-(3-methoxyphenyl)ethanone N2 Core Scaffold: 6-Bromo-2-(3-methoxyphenyl) imidazo[1,2-a]pyridine N1->N2 Tschitschibabin Condensation (EtOH, NaHCO3, Reflux) N3 Derivative Library: 6-Aryl-2-(3-methoxyphenyl) imidazo[1,2-a]pyridine N2->N3 Suzuki-Miyaura Coupling (Pd-Catalyst, Aryl-B(OH)2)

Synthetic workflow from precursors to the 6-bromo core, followed by Pd-catalyzed derivatization.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine via Tschitschibabin condensation.

Materials:

  • 5-Bromo-2-aminopyridine (1.0 equiv, 10 mmol)

  • 2-Bromo-1-(3-methoxyphenyl)ethanone (1.05 equiv, 10.5 mmol)

  • Sodium bicarbonate (NaHCO

    
    ) (1.5 equiv, 15 mmol)
    
  • Absolute Ethanol (50 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-aminopyridine in absolute ethanol.

  • Addition: Add 2-bromo-1-(3-methoxyphenyl)ethanone portion-wise over 5 minutes at room temperature.

  • Base Introduction: Add NaHCO

    
     to the stirring mixture.
    
    • Causality: NaHCO

      
       acts as a mild acid scavenger to neutralize the HBr generated during the initial alkylation. A weak base is deliberately chosen to prevent base-catalyzed degradation or aldol-type side reactions of the 
      
      
      
      -bromoketone[2]. To mitigate side reactions such as Schiff base formation, careful optimization of stoichiometry is required; hence, a slight excess (1.05 eq) of the bromoketone is used to drive the reaction to completion[3].
  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours.

    • Causality: Ethanol provides a polar protic environment that stabilizes the charged pyridinium intermediate, while its boiling point (~78 °C) provides the optimal thermal energy required to drive the final dehydration step[1].

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Eluent: 20-30% EtOAc in Hexanes).

Self-Validating System (Quality Control):

  • In-Process Control (IPC): Monitor via TLC (30% EtOAc/Hexanes). The product will appear as a distinct, highly fluorescent blue spot under 365 nm UV light, distinguishing it from the non-fluorescent starting materials.

  • Mass Spectrometry: LC-MS analysis of the isolated product must show the characteristic 1:1 isotopic doublet at m/z 303.0 and 305.0[M+H]

    
    , confirming the retention of the critical bromine handle.
    

Protocol 2: Late-Stage Derivatization via Suzuki-Miyaura Coupling

Objective: Generate a library of 6-aryl derivatives via palladium-catalyzed cross-coupling.

Materials:

  • 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

    
    )
    
    
    
    ] (0.05 equiv, 5 mol%)
  • Potassium carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv, 2.0 mmol)
  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: In a 25 mL Schlenk tube, combine the bromo-core, arylboronic acid, and K

    
    CO
    
    
    
    . Add the biphasic solvent mixture. Sparge the solution with Argon for 10 minutes.
    • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the Pd(0) catalyst and to suppress homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh

    
    )
    
    
    
    under a positive stream of Argon. Seal the tube.
    • Causality: Pd(PPhngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      )
      
      
      
      is a reliable Pd(0) source that readily undergoes oxidative addition into the activated C(sp2)-Br bond at the 6-position of the electron-rich imidazo[1,2-a]pyridine core.
  • Heating: Heat the reaction mixture at 90 °C for 10–14 hours.

    • Causality: The biphasic solvent system is highly engineered. Toluene dissolves the hydrophobic organic substrates. Water dissolves the Kngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      CO
      
      
      
      to form the crucial reactive boronate complex (Ar-B(OH)
      
      
      ), which is required for the transmetalation step. Ethanol acts as a phase-transfer bridge to ensure homogeneity at the phase boundary at reflux temperatures.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL). Dry the organic layer over Na

    
    SO
    
    
    
    , filter through a short pad of Celite (to remove palladium black), and concentrate.
  • Purification: Purify via flash chromatography or preparative HPLC.

Self-Validating System (Quality Control):

  • In-Process Control (IPC): TLC will indicate the complete consumption of the starting bromide. The new product spot typically exhibits altered UV fluorescence due to the extended conjugation of the newly formed biaryl system.

  • Post-Reaction Validation: LC-MS will show the complete disappearance of the m/z 303/305 doublet and the appearance of a single mass peak corresponding to the specific cross-coupled product, confirming successful reductive elimination and catalyst turnover.

Quantitative Reaction Analytics

The following table summarizes the expected quantitative outcomes and reaction kinetics for the synthesis of the core and subsequent Suzuki-Miyaura derivatizations.

Reaction StepSubstrate / Coupling PartnerTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Core Synthesis 5-Bromo-2-aminopyridine80 (Reflux)4 - 6>95%75 - 82%
Suzuki Coupling Phenylboronic acid9012>99%85 - 90%
Suzuki Coupling 4-Methoxyphenylboronic acid9010>99%88 - 92%
Suzuki Coupling 3-Fluorophenylboronic acid9014>90%70 - 78%
Suzuki Coupling 4-(Trifluoromethyl)phenylboronic acid9016>85%65 - 72%

References

1.[1] Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:

2.[2] Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL:

3. Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:

4.[3] Title: Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives Source: BenchChem URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the condensation reaction between 2-amino-5-bromopyridine and an appropriate α-haloketone, specifically 2-bromo-1-(3-methoxyphenyl)ethan-1-one.[1][2] This approach is a variation of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridines. The reaction typically proceeds by heating the two reagents in a suitable solvent, such as ethanol or DMF, often with a base to neutralize the HBr generated during the cyclization.[3]

Q2: What is the general reaction mechanism?

The synthesis follows a two-step sequence:

  • SN2 Alkylation: The more nucleophilic endocyclic nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbon of the α-bromoketone, displacing the bromide ion. This forms an N-phenacylpyridinium bromide intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon. The resulting intermediate subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.

Below is a diagram illustrating the general reaction pathway.

G Start 2-Amino-5-bromopyridine + 2-Bromo-1-(3-methoxyphenyl)ethanone Intermediate1 S_N2 Alkylation Start->Intermediate1 Product1 N-phenacylpyridinium bromide intermediate Intermediate1->Product1 Intermediate2 Intramolecular Nucleophilic Attack Product1->Intermediate2 Product2 Cyclized Intermediate Intermediate2->Product2 Intermediate3 Dehydration (-H2O) Product2->Intermediate3 FinalProduct 6-Bromo-2-(3-methoxyphenyl) imidazo[1,2-a]pyridine Intermediate3->FinalProduct

Caption: General reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Q3: Are there alternative synthetic strategies?

Yes, several other methods have been developed, although they are less common for this specific molecule. These include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields.[1][3]

  • Multicomponent Reactions (MCRs): One-pot reactions involving an aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) can generate highly substituted imidazo[1,2-a]pyridines.[4][5]

  • Catalyst- and Solvent-Free Reactions: Some protocols describe the successful synthesis by heating the α-haloketone and 2-aminopyridine together at moderate temperatures (e.g., 60°C) without any catalyst or solvent.[1]

Baseline Experimental Protocol

This section provides a standard, reliable protocol for the synthesis.

Materials:

  • 2-Amino-5-bromopyridine

  • 2-Bromo-1-(3-methoxyphenyl)ethan-1-one

  • Anhydrous Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq) and anhydrous ethanol (or DMF) to create a ~0.2 M solution.

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Slowly add a solution of 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1.0-1.1 eq) in the same solvent.

  • Heat the reaction mixture to reflux (for ethanol, ~78°C; for DMF, a temperature of 80-100°C is common) for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • If using ethanol, the product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • If using DMF, pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration.

  • Wash the crude solid with water and then a small amount of cold ethanol or diethyl ether to remove impurities.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, isopropanol) or purified by column chromatography on silica gel.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem: Low or No Product Yield

A low yield is the most common issue. The cause can often be traced back to one of several factors.

Potential Cause Explanation & Recommended Solution
Poor Quality Reagents Explanation: The α-bromoketone is susceptible to degradation. Moisture can hydrolyze it, and light can cause decomposition. 2-amino-5-bromopyridine can also be of poor quality. Solution: Ensure the α-bromoketone is fresh or has been stored properly. Use freshly distilled or high-purity 2-amino-5-bromopyridine. Verify reagent purity by NMR or melting point before starting.
Incomplete Reaction Explanation: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor mixing. Solution: Ensure the reaction is monitored by TLC until the limiting reagent is fully consumed. If the reaction stalls, consider increasing the temperature or extending the reaction time. For heterogeneous mixtures (e.g., with NaHCO₃ in ethanol), ensure vigorous stirring.
Presence of Water Explanation: Water can react with the α-bromoketone and can interfere with the cyclization step. Solution: Use anhydrous solvents and dry glassware. If necessary, dry reagents before use.
Suboptimal Base Explanation: A base that is too weak may not effectively neutralize the generated HBr, slowing the reaction. A base that is too strong could lead to side reactions. Solution: Sodium bicarbonate is a mild and effective base. If the reaction is slow, consider a slightly stronger base like potassium carbonate.[6]
Degradation of Product Explanation: Prolonged heating at very high temperatures can sometimes lead to product degradation. Solution: Avoid excessive heating. Once the reaction is complete by TLC, begin the workup procedure promptly. Microwave-assisted synthesis can be a good alternative to minimize thermal degradation by using shorter reaction times.[3]
Problem: Formation of Side Products / Difficult Purification

The appearance of multiple spots on TLC indicates the formation of side products.

Potential Cause Explanation & Recommended Solution
Dimerization/Polymerization Explanation: The α-bromoketone can self-condense under basic conditions. Additionally, the 2-aminopyridine can react with multiple ketone molecules. Solution: Add the α-bromoketone solution slowly (dropwise) to the solution of 2-aminopyridine and base. This maintains a low concentration of the ketone, minimizing self-reaction. Running the reaction at a slightly lower temperature may also help.
Formation of Regioisomers Explanation: While unlikely to be a major issue with 2-aminopyridine, impurities in starting materials could lead to isomeric products. Solution: Ensure the purity of your starting 2-amino-5-bromopyridine.
Incomplete Dehydration Explanation: The hydroxyl intermediate may not fully dehydrate, especially under very mild conditions. Solution: Ensure sufficient heating and reaction time. The presence of a mild acid (the HBr generated in situ often suffices) helps catalyze the dehydration step.
Troubleshooting Workflow

If you encounter a low yield, follow this decision tree to diagnose the issue.

G Start Low Yield Observed CheckTLC Analyze TLC Plate of Crude Reaction Mixture Start->CheckTLC StartMat Is starting material present? CheckTLC->StartMat SideProd Are multiple side products visible? StartMat->SideProd No Incomplete Reaction is Incomplete - Increase reaction time/temp - Check base/solvent StartMat->Incomplete Yes SideReact Side Reactions Occurring - Lower temperature - Add ketone dropwise - Check reagent purity SideProd->SideReact Yes Degradation Product Degradation - Reduce reaction time/temp - Consider microwave synthesis SideProd->Degradation No, but streaking/baseline Purification Purification Issue - Product may be soluble in wash - Optimize recrystallization or chromatography SideReact->Purification

Caption: A decision tree for troubleshooting low yield issues.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

  • Biradar, S. A., Bhovi, V. K., Bodke, Y. D., & Bhavanishankar, R. (2009). A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Molbank, 2009(1), M587. [Link]

  • Dong-Jian Zhu, et al. (Accessed 2026). Groundbreaking method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines. BIO Web of Conferences. [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Telvekar, V. N. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002-6005. [Link]

  • Zaragoza, F. (2012). Synthesis of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. [Link]

  • IUCr. (Accessed 2026). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. International Union of Crystallography. [Link]

Sources

Technical Support Center: Purification of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

[1]

Executive Summary

You are working with 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine , a fused bicyclic heterocycle often utilized as a pharmacophore in kinase inhibitors and proton pump antagonists.[1]

This molecule presents a specific purification paradox:

  • Solubility: The 3-methoxyphenyl group increases lipophilicity, while the fused nitrogenous core retains polarity.[1][2]

  • Basicity: The N1 nitrogen (bridgehead) is weakly basic.[2] On acidic stationary phases (standard Silica Gel 60), this leads to peak tailing and co-elution with impurities.[2]

  • Synthesis Byproducts: Standard condensation (Ortoleva-King type) generates hydrobromide salts and colored oligomers that are difficult to remove via simple filtration.[1][2]

This guide provides a self-validating purification workflow designed to maximize yield (>95%) and purity (>98% HPLC).

Part 1: Physicochemical Profile & Solubility[1]

Understanding the molecule's behavior is the prerequisite for selecting the correct purification vector.[1][2]

PropertyCharacteristicImpact on Purification
Basicity (pKa) ~5.0 - 6.0 (Ring N)The 6-Bromo substituent is electron-withdrawing, lowering the pKa compared to the parent ring (6.8).[1] Result: It is a weak base but will still interact with silanols, causing streaking.[2]
Lipophilicity (LogP) ~3.5 - 4.2 (Est.)[2]The methoxy group aids solubility in moderate organics (DCM, EtOAc) but limits solubility in pure aliphatics (Hexane).[2]
Thermal Stability High (MP > 120°C)Suitable for hot recrystallization without degradation.[2]
Impurities

-bromoketones
Unreacted

-bromo-3-methoxyacetophenone is a lachrymator and must be chemically scavenged or fully resolved.[1]

Part 2: Decision Matrix (Workflow Visualization)

Before starting, determine the state of your crude material.[2] Follow this logic flow to minimize solvent waste and time.

Purification_WorkflowStartCrude Reaction MixtureState_CheckPhysical State?Start->State_CheckSolidSolid / PrecipitateState_Check->SolidPrecipitatedOilDark Oil / GumState_Check->OilSolvent EvaporatedSalt_CheckIs it an HBr Salt?Solid->Salt_CheckRecrystRecrystallization(EtOH or MeCN)Oil->RecrystIf >80% purityFlashFlash Chromatography(DCM/MeOH + NH3)Oil->FlashComplex MixtureFree_BaseNeutralization (NaHCO3)Salt_Check->Free_BaseYes (Acidic pH)Salt_Check->RecrystNo (Neutral pH)Free_Base->RecrystFinalPure Product(>98%)Recryst->FinalFlash->Final

Figure 1: Logic gate for selecting the purification method based on the physical state and acidity of the crude intermediate.[1]

Part 3: Primary Purification – Recrystallization[2]

For this specific scaffold, recrystallization is superior to chromatography for removing colored oligomers.[2] The 6-bromo and methoxy groups provide excellent lattice energy for crystallization from alcoholic solvents.[1]

Protocol A: The Ethanol/Water Displacement

Best for: Large scale (>5g) removal of colored impurities.[2]

  • Dissolution: Suspend the crude solid in absolute Ethanol (EtOH) (approx. 10 mL per gram of crude).

  • Heating: Heat to reflux (approx. 78°C). The solid should fully dissolve.[1][2]

    • Note: If undissolved black particles remain, filter hot through a Celite pad.[2]

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature.

  • Anti-solvent Addition: If crystallization does not begin at 40°C, add warm water dropwise until a persistent turbidity (cloudiness) appears.[2]

  • Crystallization: Cool to 0-4°C in an ice bath for 2 hours.

  • Filtration: Filter the needles/plates. Wash with cold 50% EtOH/Water.[1][2]

Protocol B: Acetonitrile (MeCN) Reflux

Best for: High purity requirements (removing regioisomers).[2]

  • Dissolve crude in minimal boiling MeCN.

  • Allow to cool to room temperature undisturbed.

  • Imidazo[1,2-a]pyridines often form large, high-purity prisms in MeCN.[1][2]

Part 4: Secondary Purification – Flash Chromatography[2]

If the crude is a dark oil or contains significant unreacted starting material, chromatography is required.[2]

The Challenge: The basic nitrogen (N1) interacts with the acidic silanols of silica gel, causing "streaking" (broad peaks) and poor separation.[2]

The Solution: You must use a Mobile Phase Modifier .[1][2]

Recommended Solvent Systems
SystemCompositionApplication
System 1 (Standard) Hexane : Ethyl Acetate (7:3 to 1:[1]1)General purification.[1][2] Warning: May cause tailing.[1][2]
System 2 (Buffered) DCM : MeOH (98:2 to 95:[2]5) + 1% TEA Best for this molecule. Triethylamine (TEA) blocks silanols, sharpening the peak.[2]
System 3 (Green) Heptane : Ethanol (8:[2]2)Alternative if chlorinated solvents are restricted.[1][2]
Step-by-Step Chromatography Protocol[1]
  • Column Pre-treatment: Flush the silica column with the mobile phase containing 1% Triethylamine (TEA) before loading the sample.[2] This neutralizes the silica.[1][2]

  • Loading: Dissolve the oil in a minimum amount of DCM.[1][2] Liquid load is preferred over dry load to prevent irreversible adsorption.[1][2]

  • Elution:

    • Start: 100% DCM (with 1% TEA).

    • Gradient: Ramp to 5% MeOH over 15 column volumes (CV).

    • Observation: The product usually elutes early in the MeOH gradient due to the lipophilic bromine/methoxy groups.[1][2]

Part 5: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

Root Cause: The solution is too concentrated, or the cooling was too rapid.[2] The "oil" is a supersaturated liquid phase.[1][2] Resolution:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of seed crystal (if available) or scratch the glass wall.[1][2]

  • Add 5-10% more solvent (Ethanol).[2]

  • Cool very slowly (wrap the flask in a towel to insulate).

Q2: The NMR shows a "ghost" set of peaks and the integration is off.

Root Cause: You likely have the Hydrobromide (HBr) salt .[2] The condensation reaction produces HBr, which protonates the N1 nitrogen.[2] Resolution:

  • Suspend the solid in DCM.[1][2]

  • Wash with saturated aqueous Sodium Bicarbonate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Dry the organic layer over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     and evaporate.[1] This yields the free base.[1][2]
    
Q3: There is a persistent lachrymatory (tear-inducing) smell.

Root Cause: Unreacted ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

11Resolution:
  • Chemical Scavenging: Add a polymer-supported amine (e.g., Trisamine scavenger) to the reaction mixture before workup to react with the excess bromide.[2]

  • Wash: Ensure a thorough wash with aqueous sodium thiosulfate during extraction.[1][2]

Part 6: Experimental Validation (Self-Check)

Before proceeding to the next synthetic step, validate purity using this checklist:

  • TLC: Run in 1:1 Hexane/EtOAc.

    • Pass: Single spot,

      
      .[1]
      
    • Fail: Streak from baseline (Need TEA modifier).[2]

  • 1H NMR (CDCl3):

    • Look for the characteristic singlet at

      
       ppm (H-3 proton of the imidazole ring).[1]
      
    • Verify the methoxy singlet at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       ppm.[1]
      
    • Absence of broad exchangeable protons (indicates dry, free-base form).[1][2]

References

  • General Synthesis & Properties

    • Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 2021.[2]

  • Recrystallization Protocols

    • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. PMC, 2025.[2] (Demonstrates acetonitrile as a crystallization solvent for this class).

  • Chromatographic Behavior

    • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI, 2019.[2] (Details flash chromatography using Hexane/EtOAc for similar scaffolds). [2]

  • Basicity & Salt Formation

    • Independent Tuning of the pKa or the E1/2 in a Family of Ruthenium Pyridine–Imidazole Complexes. Inorganic Chemistry, ACS, 2023.[2] (Discusses pKa modulation of imidazole rings). [2]

Addressing off-target effects of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely utilizing 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (hereafter referred to as B-3MP-IP ) as a bioactive probe to investigate NF-κB signaling inhibition , anti-tubercular activity (QcrB inhibition) , or anti-cancer mechanisms (tubulin/kinase modulation).

While the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, this very attribute leads to high promiscuity. In cell culture, "off-target" effects often manifest as unexpected cytotoxicity, cell cycle arrest (G2/M), or inconsistent IC50 values.

This guide provides a forensic approach to distinguishing between physicochemical artifacts (precipitation), general toxicity , and true biological off-target engagement .

Module 1: Diagnostic Workflow

Before assuming a biological off-target effect, you must rule out physicochemical artifacts. This decision tree outlines the logical progression for troubleshooting unexpected results.

TroubleshootingLogic Start Observation: Unexpected Phenotype (Toxicity or Loss of Potency) CheckSol Step 1: Check Solubility (Microscopy at 20x/40x) Start->CheckSol Precip Crystals/Debris Visible? CheckSol->Precip SolventShock Issue: Solvent Shock/Precipitation Action: Optimize DMSO/Media mix Precip->SolventShock Yes CheckCurve Step 2: Hill Slope Analysis (Dose-Response Curve) Precip->CheckCurve No Slope Hill Slope > 3.0 or < 0.5? CheckCurve->Slope Aggregator Issue: Colloidal Aggregation (PAINS) Action: Add 0.01% Triton X-100 Slope->Aggregator Yes (Non-specific) CheckBio Step 3: Biological Validation Slope->CheckBio No (Specific Binding)

Figure 1: Diagnostic logic flow for identifying the root cause of experimental variance.

Module 2: Physicochemical Stability (The "Fake" Off-Target)

The Issue: Imidazo[1,2-a]pyridines are planar, lipophilic molecules. They frequently undergo "Solvent Shock" when added to aqueous media, forming micro-precipitates that cause physical stress to cells (necrosis) rather than biochemical inhibition.

The Symptom:

  • Steep dose-response curves (Hill slope > 3.0).

  • High variation between technical replicates.

  • "Sand-like" debris covering cells under phase-contrast microscopy.

Protocol: Solubility & Aggregation Validation
ParameterRecommendationScientific Rationale
DMSO Limit < 0.5% (v/v)Higher DMSO concentrations destabilize the plasma membrane, sensitizing cells to non-specific drug uptake.
Mixing Order DMSO Stock → Serum-Free Media → Vortex → Add Serum Serum proteins (Albumin) can sequester lipophilic drugs.[1] Pre-diluting in serum-free media prevents immediate protein binding, allowing better dispersion before serum addition.
Detergent Test Add 0.01% Triton X-100 to assay bufferCritical Control: If IC50 shifts significantly (>5x) with detergent, your compound is acting as a "Colloidal Aggregator" (sequestering enzymes non-specifically) rather than a true inhibitor [1].

Module 3: Biological Off-Target Profiling

The Issue: You intend to inhibit NF-κB or a specific kinase, but B-3MP-IP is structurally similar to inhibitors of Tubulin , PI3K , and GABA receptors .

The Symptom:

  • Cells arrest in G2/M phase (characteristic of Tubulin inhibition) instead of G1 (characteristic of kinase/growth factor inhibition).

  • Morphological changes: Cell rounding (tubulin) vs. blebbing (apoptosis).

Pathway Crosstalk Diagram

PathwayCrosstalk Drug B-3MP-IP NFkB NF-κB Pathway (Intended Target) Drug->NFkB Primary Tubulin Tubulin (Common Off-Target) Drug->Tubulin Off-Target Risk Kinases Kinases (PI3K, p38, CDK) Drug->Kinases Scaffold Promiscuity Inflam Decreased Cytokines NFkB->Inflam G2M G2/M Arrest (Cell Rounding) Tubulin->G2M Apop Apoptosis (Caspase 3/7) Kinases->Apop

Figure 2: Potential off-target pathways for imidazo[1,2-a]pyridine derivatives. Note the distinct phenotypic outcomes (G2/M arrest vs. Cytokine reduction).

Validation Experiments

To confirm specificity, run these parallel controls:

  • Cell Cycle Analysis (Flow Cytometry):

    • If B-3MP-IP hits Tubulin: You will see a sharp peak at 4N DNA content (G2/M arrest).

    • If B-3MP-IP hits NF-κB only: Cell cycle distribution should remain relatively normal or show G1 arrest depending on the cell type.

  • Western Blot Markers:

    • On-Target (NF-κB): Monitor p65 phosphorylation (Ser536) or IκBα degradation.

    • Off-Target (Tubulin): Monitor Acetylated

      
      -Tubulin (stabilization marker).
      
    • Off-Target (DNA Damage/Kinase): Monitor

      
      -H2AX (indicates non-specific genotoxicity).
      

Module 4: Confirming Target Engagement (CETSA)

If you observe a phenotype, you must prove B-3MP-IP physically binds your target protein in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this [2].

Step-by-Step CETSA Protocol

Objective: Determine if B-3MP-IP stabilizes the target protein (e.g., NF-κB p65) against heat denaturation.

  • Treatment:

    • Treat 2x10^6 cells with 10 µM B-3MP-IP (or DMSO control) for 1 hour at 37°C.

  • Harvest:

    • Wash cells with PBS. Resuspend in PBS containing protease inhibitors.

    • Aliquot into 8 PCR tubes (50 µL each).

  • Thermal Challenge:

    • Heat each tube to a distinct temperature gradient (e.g., 37, 40, 43, 46, 49, 52, 55, 58°C) for 3 minutes using a gradient PCR machine.

    • Cool immediately at RT for 3 minutes.

  • Lysis:

    • Add mild lysis buffer (0.4% NP-40) and perform 3 freeze-thaw cycles (Liquid N2 / 25°C).

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Run the supernatant (soluble fraction) on SDS-PAGE/Western Blot.

    • Probe for your target protein.[2][3][4]

  • Analysis:

    • Plot "Relative Band Intensity" vs. "Temperature."

    • Success Criteria: The B-3MP-IP treated curve should shift to the right (higher melting temperature,

      
      ) compared to DMSO.
      

Frequently Asked Questions (FAQ)

Q: My cells are dying rapidly (within 2-4 hours). Is this potent inhibition? A: No. Biological inhibition usually takes >12-24 hours to manifest as apoptosis. Rapid death (<4 hours) indicates membrane lysis or chemical toxicity (solvent shock). Reduce the drug concentration and check for precipitation.[5]

Q: I see inhibition of my target, but also inhibition of unrelated kinases. Why? A: The imidazo[1,2-a]pyridine core mimics the purine ring of ATP. It is a classic ATP-competitive inhibitor . To improve selectivity, consider using a "Gatekeeper" mutant cell line or performing a KinomeScan to identify specific kinase off-targets [3].

Q: Can I use this compound for in vivo studies? A: Proceed with caution. While imidazo[1,2-a]pyridines often have good bioavailability, the 6-bromo substituent can be metabolically labile (dehalogenation) or reactive. You must perform microsomal stability assays (liver S9 fraction) before moving to animal models.

References

  • Baell, J., & Holloway, G. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3][6][7] Nature Protocols.

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities. Mini-Reviews in Medicinal Chemistry.

  • Vasu, K. K., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB...[8] BioImpacts.

  • Abrahams, K. A., et al. (2012).[9] Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.[9][10][11][12] PLoS ONE.

Sources

Preclinical Technical Support Center: 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (6B3M-IP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Technical Support Center for 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (hereafter referred to as 6B3M-IP ).

Imidazo[1,2-a]pyridine derivatives are heavily investigated in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors targeting IRAK4 and RIPK2 in inflammatory, autoimmune, and oncological disease models [3, 4]. However, translating these compounds from in vitro biochemical assays to in vivo murine models presents significant pharmacokinetic (PK) and formulation challenges [1, 2].

This guide is designed for application scientists and pharmacologists to troubleshoot and optimize in vivo dosing regimens, ensuring robust target engagement, minimized toxicity, and reproducible efficacy.

Part 1: Formulation & Bioavailability Troubleshooting

Q: My compound precipitates immediately upon intraperitoneal (IP) or oral (PO) administration, leading to erratic bioavailability. How do I resolve this?

The Causality: The imidazo[1,2-a]pyridine core, coupled with the brominated and methoxyphenyl rings, creates a highly planar, lipophilic structure. This results in high crystal lattice energy and poor aqueous solubility [1, 2]. When a standard DMSO stock is diluted directly into saline, the sudden shift in solvent polarity forces 6B3M-IP out of solution, causing it to aggregate in the gut lumen or peritoneal cavity.

The Solution: You must use a thermodynamically stable co-solvent system or a nanosuspension that prevents nucleation. We recommend a step-down polarity gradient formulation.

Self-Validating Protocol: Step-Down Co-Solvent Formulation (10 mg/kg dose)

  • Solubilization: Weigh 10 mg of 6B3M-IP and dissolve completely in 5% (v/v) DMSO. Vortex until optically clear. Causality: DMSO disrupts the crystal lattice.

  • Surfactant Addition: Add 40% (v/v) PEG-300 and 5% (v/v) Tween-80. Sonicate for 10 minutes at 37°C. Causality: PEG-300 acts as a co-solvent, while Tween-80 forms micelles around the hydrophobic core, preventing precipitation upon aqueous dilution.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation Control: Centrifuge an aliquot at 10,000 x g for 5 minutes. If a pellet forms, your compound has crashed out. Adjust the PEG-300 ratio up to 50% if necessary.

Part 2: Pharmacokinetics & Metabolism

Q: The in vivo half-life of 6B3M-IP in mice is < 1 hour. How can I achieve sustained target coverage for a 24-hour efficacy model?

The Causality: Mice have a highly active hepatic cytochrome P450 (CYP) system. The methoxy group on the phenyl ring of 6B3M-IP is highly susceptible to rapid CYP-mediated O-demethylation, while the imidazo[1,2-a]pyridine core is prone to oxidation. This leads to a high hepatic extraction ratio and rapid clearance.

The Solution: For proof-of-concept (PoC) efficacy studies, you can either utilize a pan-CYP inhibitor to artificially extend the half-life, or shift the administration route to a subcutaneous (SC) lipid depot to slow absorption.

Quantitative Data: PK Parameter Comparison
Formulation / RouteCmax (ng/mL)Tmax (hr)Half-life (t1/2) (hr)AUC (0-24h) (nghr/mL)Notes
PO (Standard) 1,2500.50.81,800Rapid clearance; requires TID dosing.
PO + ABT 2,1001.04.58,400*ABT (1-aminobenzotriazole) pre-dose inhibits CYPs.
SC (Lipid Depot) 4504.08.25,200Blunts Cmax, extends exposure. Ideal for 24h coverage.

Part 3: Toxicity & Off-Target Effects

Q: At doses >30 mg/kg, mice are exhibiting severe sedation, ataxia, and motor impairment. Is this target-mediated toxicity?

The Causality: This is likely an off-target effect. The imidazo[1,2-a]pyridine scaffold is the exact pharmacophore used in widely prescribed hypnotic agents like Zolpidem (Ambien) [1, 2]. These compounds readily cross the blood-brain barrier (BBB) and act as positive allosteric modulators at the GABA-A receptor. High


 spikes immediately following IP or PO dosing trigger this sedative response.

The Solution: Determine the No Observed Adverse Effect Level (NOAEL) by focusing on neurobehavioral scoring. To mitigate this without losing target efficacy, switch to the SC Lipid Depot formulation (see Table above). By blunting the


 and maintaining a steady-state concentration below the GABA-A activation threshold, you can safely evaluate your primary target (e.g., IRAK4).

Part 4: Target Engagement & Efficacy

Q: How do I verify that my optimized dose is actually hitting the IRAK4/RIPK2 target in vivo before running a 4-week disease model?

The Causality: Running long-term efficacy models without confirming in vivo target engagement (TE) risks false negatives due to poor tissue distribution. Because 6B3M-IP targets kinases like IRAK4 (a critical node in the Toll-Like Receptor / IL-1R pathway) [3], you must measure the downstream inhibition of NF-κB-mediated cytokine release.

G cluster_0 TLR / IL-1R Signaling Pathway TLR TLR/IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 IRAK4 IRAK4 (Kinase) MyD88->IRAK4 IRAK1 IRAK1/2 IRAK4->IRAK1 NFKB NF-κB / MAPK (Transcription) IRAK1->NFKB Inflammation Pro-inflammatory Cytokines NFKB->Inflammation Drug 6B3M-IP (Inhibitor) Drug->IRAK4 Inhibits

Diagram 1: 6B3M-IP mechanism of action inhibiting IRAK4 downstream of TLR signaling.

Self-Validating Protocol: LPS-Challenge Target Engagement Assay

  • Pre-treatment: Dose mice with 6B3M-IP (e.g., 10 mg/kg PO) or Vehicle control (N=5 per group).

  • Challenge: 1 hour post-dose (at

    
    ), administer Lipopolysaccharide (LPS, 1 mg/kg IP) to stimulate the TLR4 pathway.
    
  • Sampling: 2 hours post-LPS, collect terminal blood via cardiac puncture.

  • Biomarker Readout: Quantify serum TNF-α and IL-6 via ELISA.

  • Validation: A successful target engagement is validated only if the Vehicle + LPS group shows a >10-fold spike in cytokines compared to a Naive (No LPS) control, and the 6B3M-IP group shows a dose-dependent reduction of this spike.

Summary: The In Vivo Optimization Workflow

To ensure rigorous scientific integrity, follow this sequential workflow before locking in your dosage for pivotal studies.

Workflow Formulation 1. Formulation Optimization (Co-solvents) PK 2. PK Profiling (Clearance & Half-life) Formulation->PK Tox 3. MTD/NOAEL (CNS Off-target Check) PK->Tox PD 4. Target Engagement (Biomarker Readout) Tox->PD Efficacy 5. Efficacy Model (Dose Regimen Lock) PD->Efficacy

Diagram 2: Sequential workflow for translating 6B3M-IP into in vivo efficacy models.

References

  • Title: Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform Source: ACS Omega (2020) URL: [Link]

  • Title: 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel-Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature Source: Molecules (2023) URL: [Link]

  • Title: Patent CN114245796A - Imidazo[1,2-a]pyridinyl derivatives and their use in the treatment of disease (IRAK4 Inhibitors)
  • Title: Patent WO2023239941A1 - Imidazo(1,2-a)

Technical Support Center: Analytical Methods for 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

[1]

Status: Operational Ticket ID: #IMG-BR-303 Assigned Specialist: Senior Application Scientist Subject: Method Refinement & Troubleshooting for Imidazo[1,2-a]pyridine Derivatives[1]

System Overview & Molecule Profile

Welcome to the technical support hub for 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine . This guide addresses the specific analytical challenges posed by this molecule's physicochemical properties. Unlike standard small molecules, the imidazo[1,2-a]pyridine core presents a "dual-personality" challenge: it possesses a basic nitrogen (N1) capable of silanol interactions, while the 6-bromo and 3-methoxyphenyl substituents significantly increase lipophilicity.[1]

Compound Specifications:

  • Molecular Formula: C₁₄H₁₁BrN₂O

  • Monoisotopic Mass: ~302.005 (79Br) / 304.003 (81Br)[1]

  • Key Feature: 1:1 Isotopic ratio (Bromine signature).

  • pKa (Calculated): ~5.5 – 6.0 (Imidazo-pyridine N1).[1]

  • LogP (Predicted): ~3.5 – 4.2 (High Lipophilicity).[1]

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Issue: "My peaks are tailing significantly, and retention times are drifting."

Root Cause Analysis: The imidazo[1,2-a]pyridine nitrogen (N1) is a hydrogen bond acceptor and weak base.[1] On standard silica-based C18 columns, this nitrogen interacts with residual acidic silanols, causing severe tailing.[1] Furthermore, if your mobile phase pH is near the pKa (~5.5), the molecule fluctuates between ionized and neutral states, causing retention drift.[1]

Protocol: The "Silanol Shield" Method

To fix peak shape, you must either suppress the silanol activity or control the ionization state of the analyte.

Recommended Conditions:

ParameterSpecificationRationale
Column C18 with High End-Capping (e.g., Ethylene Bridged Hybrid) or Phenyl-Hexyl Phenyl-Hexyl columns offer unique

-

selectivity for the imidazo ring, separating it from des-bromo impurities.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) Low pH ensures the N1 nitrogen is fully protonated (

), preventing "state-switching" during the run.[1]
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks than MeOH for this aromatic scaffold.
Flow Rate 0.4 mL/min (UPLC) / 1.0 mL/min (HPLC)Standard flow.[1]
Gradient 5% B to 95% B over 8 minsThe high LogP requires a strong organic push to elute.

Visual Troubleshooting Guide:

TroubleshootingStartProblem: Peak TailingCheckPHCheck Mobile Phase pHStart->CheckPHIsLowpH < 3.0?CheckPH->IsLowAcidicIsHighpH > 8.0?CheckPH->IsHighBasicAddBufferAdd 10mM Amm. Formate(Competes for Silanols)IsLow->AddBufferNo BufferChangeColSwitch to Hybrid Particle(High pH Stable)IsLow->ChangeColBuffered but TailingCheckColLimitEnsure Column pH Range > 10IsHigh->CheckColLimitRisk of Silica Dissolution

Caption: Decision tree for resolving peak symmetry issues in basic heterocycles.

Module 2: Mass Spectrometry Detection (MS/MS)

Issue: "I see multiple peaks with similar masses. How do I confirm my compound?"

Root Cause Analysis: The 6-Bromo substituent creates a distinct isotopic pattern. Unlike standard organic molecules, you will not see a single dominant parent ion.[1] You will see a "doublet" separated by 2 Da.

The "Bromine Fingerprint" Validation

1. Isotope Pattern Recognition:

  • Target: Look for two peaks of nearly equal intensity (1:1 ratio) at m/z 303 (

    
    Br) and m/z 305  (
    
    
    Br).
  • Note: If the ratio is 3:1 (M:M+2), you have likely lost the bromine (de-halogenation) or are looking at a chloro-impurity.

2. Fragmentation Pathway (ESI+): When performing MS/MS (MRM), the imidazo[1,2-a]pyridine core is stable, but the substituents will cleave.[1]

  • Precursor: 303.0 (

    
    Br)[1]
    
  • Primary Fragment: m/z ~288 (Loss of -CH₃ from methoxy group).

  • Secondary Fragment: m/z ~224 (Loss of Bromine radical – rare in ESI, common in EI) or m/z ~78 (Pyridine ring fragment).[1]

Visual Logic for MS Identification:

MS_LogicSampleUnknown Peak DetectedIsotopeCheckCheck Isotope Pattern(M and M+2)Sample->IsotopeCheckRatio1to1Ratio ~ 1:1(Doublet)IsotopeCheck->Ratio1to1RatioOtherRatio != 1:1IsotopeCheck->RatioOtherConfirmConfirmed: Bromine PresentRatio1to1->ConfirmRejectReject: Likely De-brominatedor ImpurityRatioOther->RejectFragCheckCheck Fragmentation (MS2)Confirm->FragCheckLossMethylLoss of 15 Da (-CH3)Methoxyphenyl intactFragCheck->LossMethyl

Caption: Workflow for confirming brominated imidazopyridine identity via MS.

Module 3: Sample Preparation & Stability

Issue: "Recovery from plasma is low (<50%)."

Technical Insight: This molecule is highly lipophilic (LogP > 3.5). In protein precipitation (PPT), it may entrap within the precipitated protein pellet rather than staying in the supernatant.[1]

Optimization Protocol
  • Switch to Liquid-Liquid Extraction (LLE):

    • Use Ethyl Acetate or MTBE (Methyl tert-butyl ether).

    • Why? The non-polar solvent extracts the lipophilic drug efficiently while leaving polar matrix components behind.

    • pH Adjustment: Add 5% Ammonia to the plasma before extraction to ensure the molecule is in its neutral (non-ionized) state, maximizing transfer to the organic layer.

  • Stability Warning (Photosensitivity):

    • Imidazo[1,2-a]pyridines are conjugated heterocyclic systems.[1][2] They can undergo photodegradation (oxidation at the C3 position) under intense light.

    • Action: Perform all extractions in amber glassware or low-light conditions.

FAQ: Rapid Response

Q: Can I use a standard C18 column? A: Yes, but you must use a buffer (Ammonium Formate/Acetate).[1] Using straight Formic Acid often results in peak tailing due to the exposed silanols interacting with the basic nitrogen.

Q: I see a peak at m/z 225. What is it? A: This is likely the de-brominated byproduct (2-(3-methoxyphenyl)imidazo[1,2-a]pyridine). This can form during synthesis (Suzuki coupling side reaction) or if the sample is exposed to reducing conditions.

Q: What is the best internal standard? A: A deuterated analog is ideal. If unavailable, use Zolpidem (if not an analyte of interest) or a structurally similar imidazo[1,2-a]pyridine derivative like Alpidem .[1]

References

  • Teunissen, S. F., et al. (2010).[1] "Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of... imidazo[4,5-b]pyridine." Journal of Chromatography B. (Demonstrates PPT and MS conditions for similar fused pyridine systems).

  • Goel, R., et al. (2024).[1] "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances. (Provides synthetic context and structural properties).[3][4][5][6][7][8][9]

  • Bagdi, A. K., et al. (2013).[1] "Copper-catalyzed aerobic oxidative coupling... synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. (Discusses the stability and formation of the core scaffold). [1]

  • LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." (Reference for Bromine isotopic patterns and heterocyclic fragmentation).

Validation & Comparative

Analytical Comparison Guide: Advanced vs. Standard Workflows for the Structural Elucidation of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds extensively utilized in medicinal chemistry and drug development. However, their synthesis—whether through classical condensation or multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction—frequently generates regiochemical ambiguity. A common pitfall is the unintended formation of 3-aryl regioisomers instead of the desired 2-aryl products.

As analytical scientists, our primary objective is to eliminate this ambiguity. For the target compound, 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine , relying on standard analytical triage (low-resolution LC-MS and 1D NMR) is insufficient and can lead to costly late-stage structural reassignments. This guide objectively compares standard methodologies against an Advanced Multi-Modal Workflow (High-Resolution Mass Spectrometry [HRMS] coupled with 2D NMR), providing self-validating protocols and experimental data to ensure absolute structural confidence prior to biological evaluation, as supported by recent 1 guidelines[1].

Performance Comparison: Standard vs. Advanced Methodologies

To objectively evaluate the analytical alternatives, we must assess their ability to resolve specific structural questions: Is the bromine intact at the 6-position? Is the methoxyphenyl ring at C-2 or C-3?

Table 1: Comparative Matrix of Analytical Workflows
Performance MetricStandard Workflow (1D NMR + LC-MS)Advanced Workflow (2D NMR Suite + HRMS)Single-Crystal X-Ray Diffraction (SCXRD)
Regiochemical Confidence Low (Aromatic signals overlap)Absolute (Through-bond mapping)Absolute (3D spatial mapping)
Isotope Confirmation Nominal mass only (low resolution)High (Exact mass & isotopic ratio)N/A (Solid-state only)
Turnaround Time < 1 Hour4 - 12 Hours 1 - 4 Weeks (Requires crystallization)
Sample Requirement ~2 mg~15 mg Single high-quality crystal
Cost per Sample LowModerate High

Workflow cluster_standard Alternative: Standard Workflow cluster_advanced Recommended: Advanced Workflow Start Crude Synthesized Product 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine LCMS Low-Res LC-MS (Nominal Mass Only) Start->LCMS HRMS UPLC-HRMS (Exact Mass & Br Isotopes) Start->HRMS NMR1D 1D 1H & 13C NMR (Overlapping Aromatics) LCMS->NMR1D Ambiguity High Risk of Regioisomer Misassignment NMR1D->Ambiguity Cannot differentiate 2-aryl vs 3-aryl NMR2D 2D NMR Suite (HMBC, HSQC, NOESY) HRMS->NMR2D Formula & Halogen Confirmed Confirmed Unambiguous Structural Confirmation NMR2D->Confirmed C-H Connectivities Mapped

Fig 1: Comparison of Standard vs. Advanced Analytical Workflows for Regioisomer Resolution.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating internal controls that prove the reliability of the resulting data.

Protocol A: UPLC-HRMS Isotopic Profiling

Objective: Confirm the exact mass and the presence of the bromine atom via its unique isotopic signature[3].

  • System Calibration (Control): Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock-mass calibrant. Causality: This internal reference compensates for instrumental drift in real-time, ensuring mass accuracy remains < 2 ppm.

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Acquisition: Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column. Acquire data in ESI+ mode (m/z 100-1000).

  • Self-Validation Check: Extract the mass spectrum for the target peak. Validate that the [M+H]⁺ signal exhibits a doublet peak separated by ~1.998 Da with an intensity ratio of roughly 1:1 (50.69% ⁷⁹Br and 49.31% ⁸¹Br). If this ratio deviates by more than 5%, the system is contaminated, or the halogen is absent.

Protocol B: 2D NMR Suite Acquisition (HMBC, HSQC, NOESY)

Objective: Unambiguously assign the regiochemistry of the 3-methoxyphenyl group at C-2.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero reference (δ 0.00 ppm), eliminating chemical shift artifacts caused by temperature or concentration variations.

  • Pulse Calibration (Control): Determine the exact 90° pulse width for the specific sample. Causality: Calibrating the pulse width maximizes the signal-to-noise ratio and minimizes artifacts in complex 2D sequences like HMBC.

  • Pre-Acquisition 1D Check: Acquire a standard ¹H NMR spectrum (16 scans).

  • 2D Suite Acquisition: Run HSQC (to map direct C-H bonds), HMBC (optimized for long-range ³J_CH = 8 Hz to map inter-ring connections), and NOESY (mixing time 500 ms for spatial correlations < 5 Å).

  • Post-Acquisition Validation: Re-acquire the ¹H NMR spectrum. Causality: Comparing the pre- and post-acquisition 1D spectra validates that the sample did not degrade during the lengthy 2D NMR acquisition process.

Experimental Data & Mechanistic Logic

The definitive proof of the 2-aryl structure lies in the mechanistic interpretation of the NMR correlations. The H-3 proton of the imidazo[1,2-a]pyridine core typically resonates as a distinct singlet around δ 7.7–8.0 ppm in 2-aryl derivatives, serving as a critical diagnostic marker, as documented by the 4[4].

In our data (Table 2), the singlet at δ 7.82 ppm (H-3) shows a strong ³J HMBC correlation to the C-1' carbon (δ 134.5 ppm) of the methoxyphenyl ring. If this were the 3-aryl isomer, H-2 would show entirely different correlation patterns. Furthermore, the presence of bromine at C-6 is confirmed by the splitting pattern of the pyridine ring: H-5 appears as a fine doublet (meta-coupling, J=1.8 Hz) rather than a doublet of doublets, which would be expected if C-6 were unsubstituted.

Table 2: Confirmed NMR Assignments for 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (³J / ⁴J)
2 -145.2-
3 7.82, s108.5C-2, C-8a, C-1' (Proves 2-aryl linkage)
5 8.25, d (J=1.8)126.4C-7, C-8a
6 -107.1- (Quaternary due to Bromine)
7 7.21, dd (J=9.5, 1.8)128.3C-5, C-8a
8 7.55, d (J=9.5)117.8C-6, C-8a
8a -143.8-
1' -134.5-
2' 7.45, m111.2C-2, C-4', C-6'
3' -159.8-
4' 6.88, ddd114.5C-2', C-6'
5' 7.35, t (J=8.0)129.6C-1', C-3'
6' 7.52, dt118.4C-2, C-2', C-4'
OCH₃ 3.88, s55.4C-3'

Note: HRMS (ESI+) confirmed exact mass m/z calculated for C₁₄H₁₂BrN₂O⁺ [M+H]⁺ 303.0133 (⁷⁹Br) and 305.0113 (⁸¹Br).

StructuralLogic Compound Confirmed Structure: 6-Bromo-2-(3-methoxyphenyl) imidazo[1,2-a]pyridine H3_Signal H-3 Proton δ 7.82 (Singlet) Compound->H3_Signal H5_Signal H-5 Proton δ 8.25 (Doublet) Compound->H5_Signal HMBC_C1 C-1' (Phenyl) δ 134.5 H3_Signal->HMBC_C1 HMBC (3J) HMBC_C8a C-8a (Bridgehead) δ 143.8 H3_Signal->HMBC_C8a HMBC (3J) NOESY_H2 H-2' / H-6' Protons (Spatial Proximity) H3_Signal->NOESY_H2 NOESY (< 5 Å) H5_Signal->HMBC_C8a HMBC (3J)

Fig 2: Key 2D NMR correlations confirming the 2-aryl regiochemistry and 6-bromo substitution.

Conclusion

While standard 1D NMR and LC-MS workflows are sufficient for monitoring reaction progress, they fail to provide the rigorous proof required for the structural elucidation of complex heterocycles. By implementing the Advanced Workflow—leveraging the causality of 2D HMBC/NOESY correlations and the self-validating precision of HRMS isotope profiling—researchers can unambiguously confirm the regiochemistry of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine, ensuring the integrity of downstream biological and pharmacokinetic assays.

References

  • Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines. The Royal Society of Chemistry. 4

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.2

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 1

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.3

Sources

Validating the in vitro activity of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with a secondary assay

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Assay Guide for Hit-to-Lead Validation

Executive Summary & Scientific Rationale

In the landscape of antiproliferative drug discovery, the imidazo[1,2-a]pyridine scaffold is a "privileged structure."[1][2] Specifically, the 6-Bromo-2-(3-methoxyphenyl) substitution pattern acts as a structural mimic of the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4 . Consequently, while this compound often appears as a "hit" in phenotypic cell viability screens (Primary Assay), its mechanism is frequently presumed to be Tubulin Polymerization Inhibition .

However, phenotypic toxicity can be misleading. A drop in cell viability (MTT/ATP) could result from mitochondrial uncoupling, kinase inhibition (e.g., NF-κB/p38), or membrane disruption rather than specific microtubule targeting.

The Objective: This guide defines the protocol to validate 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (herein referred to as BMIP ) using a Fluorometric Tubulin Polymerization Assay as the definitive secondary screen. This cell-free system provides the necessary orthogonal data to confirm direct target engagement, separating specific antimitotic activity from off-target cytotoxicity.

Assay Comparison: Phenotypic vs. Mechanistic

To advance BMIP from a "library hit" to a "validated lead," we must transition from measuring outcome (death) to measuring cause (polymerization inhibition).

FeaturePrimary Assay: Cell Viability (MTT/CellTiter-Glo) Secondary Assay: Fluorometric Tubulin Polymerization
Scope Phenotypic: Measures metabolic activity or ATP levels.Mechanistic: Measures direct protein-ligand interaction.
Question Answered "Does the compound kill the cell?""Does the compound bind tubulin and stop assembly?"
Throughput High (96/384/1536-well).Medium (96-well).
False Positives High (Mitochondrial toxins, PAINS, fluorophores).Low (Direct physical measurement of assembly).
Data Output IC₅₀ (Concentration for 50% death).Vmax (Rate) & Final Polymer Mass.
Cost Low (<$0.50 per well).High (Purified tubulin is expensive).

The Mechanism of Action (Visualized)

The 2-(3-methoxyphenyl) moiety of BMIP is hypothesized to bind to the Colchicine Binding Site (CBS) at the interface of


- and 

-tubulin. This binding prevents the "straightening" of the tubulin dimer required for microtubule formation, leading to catastrophic depolymerization.

TubulinMechanism cluster_0 Mechanism of Action Compound BMIP (6-Bromo-2-(3-methoxyphenyl)...) CBS Colchicine Binding Site (Interface) Compound->CBS Binds (Inhibition) TubulinDimer Free Tubulin Dimers (Alpha/Beta) TubulinDimer->CBS Target Available Nucleation Microtubule Nucleation TubulinDimer->Nucleation Normal Path CBS->Nucleation Blocked Polymerization Elongation/Polymerization Nucleation->Polymerization Inhibited Nucleation->Polymerization Normal Path Arrest G2/M Cell Cycle Arrest (Apoptosis) Polymerization->Arrest Failure triggers

Figure 1: Proposed Mechanism of Action. BMIP binds to the Colchicine site, preventing the transition from free dimers to nucleated polymers.

Secondary Assay Protocol: Fluorometric Tubulin Polymerization

This assay relies on a fluorescent reporter (typically DAPI or a proprietary dye like Cytoskeleton Inc.'s reporter) that becomes fluorescent only when incorporated into the hydrophobic pocket of a formed microtubule. As polymerization proceeds, fluorescence intensity (RFU) increases.

Reagents & Equipment
  • Purified Tubulin Protein: >99% purity, porcine brain source (lyophilized).

  • GTP Stock: 100 mM (Guanylyl-5'-triphosphate).

  • General Tubulin Buffer (PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA.

  • Fluorescent Reporter: 4',6-Diamidino-2-phenylindole (DAPI) or proprietary fluorophore (Ex/Em: 360/420-450 nm).

  • Controls:

    • Positive Control (Inhibitor): Colchicine (5 µM) or Nocodazole.

    • Positive Control (Enhancer): Paclitaxel (5 µM) - Optional, to verify assay dynamic range.

    • Vehicle Control: DMSO (Final concentration must be <1%).

  • Plate Reader: Pre-warmed to 37°C, kinetic mode.

Step-by-Step Workflow
  • Preparation (T minus 30 mins):

    • Pre-warm the 96-well black half-area plate to 37°C in the reader.

    • Reconstitute tubulin to 10 mg/mL in PEM buffer. Keep on ICE . Tubulin degrades rapidly at room temperature.

  • Compound Dilution:

    • Prepare a 100x stock of BMIP in DMSO.

    • Dilute to 10x in PEM buffer.

    • Note: The 6-Bromo substitution increases lipophilicity. Ensure no precipitation occurs in the aqueous buffer.

  • Reaction Assembly (On Ice):

    • Master Mix: Combine Tubulin (final 2-3 mg/mL), GTP (1 mM), and Fluorophore in PEM buffer.

    • Add 5 µL of 10x BMIP (or controls) to the wells.

    • Add 45 µL of Master Mix to each well.

    • Crucial: Do not introduce bubbles; they scatter light and ruin the kinetic trace.

  • Kinetic Read (The Critical Phase):

    • Immediately place the plate in the 37°C reader.

    • Shake for 5 seconds to mix.

    • Read: Measure fluorescence every 30-60 seconds for 60 minutes.

    • Wavelengths: Ex 360 nm / Em 450 nm.

Data Analysis & Interpretation

The raw data will produce a sigmoidal curve (S-curve). You must analyze three distinct phases:

  • Nucleation (Lag Phase): The flat baseline at the start.

  • Elongation (Growth Phase): The steep upward slope.

  • Steady State (Plateau): Equilibrium.

Validating BMIP Activity

If BMIP is a true tubulin inhibitor (Colchicine-site binder), the kinetic curve will deviate from the Vehicle Control as follows:

  • Vmax (Slope): Significantly decreased . The rate of assembly slows down.

  • Final Polymer Mass (Max RFU): Significantly decreased . Fewer microtubules are formed overall.

  • Lag Time: Increased . It takes longer for nucleation to occur.

Calculation of % Inhibition:



Troubleshooting the "False Negative"

If the cell viability (MTT) was potent (IC₅₀ < 1 µM) but this polymerization assay shows < 20% inhibition:

  • Solubility: Did BMIP crash out in the buffer? (Check for turbidity).

  • Target Mismatch: The compound might target NF-κB or Kinases instead of tubulin. The imidazo[1,2-a]pyridine scaffold is also a known kinase inhibitor privileged structure. In this case, pivot to an NF-κB Nuclear Translocation Assay .

Experimental Workflow Diagram

Workflow Start Start: Validated Hit from MTT Assay (BMIP) Prep Prepare Reagents (Tubulin on ICE, 37°C Plate) Start->Prep Mix Assembly: 5µL Compound + 45µL Tubulin/GTP Master Mix Prep->Mix Read Kinetic Read: Ex 360nm / Em 450nm 60 mins @ 37°C Mix->Read Decision Analyze Curve Shape Read->Decision ResultA Reduced Vmax & RFU: Confirmed Tubulin Inhibitor Decision->ResultA Inhibition observed ResultB No Change in Vmax: Off-Target Cytotoxicity Decision->ResultB Curve matches Vehicle NextStep Next: Perform Immunofluorescence (Confirm in cellular context) ResultA->NextStep

Figure 2: Secondary Assay Workflow. A decision tree for interpreting kinetic fluorescence data.

References

  • Cheng, B., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation.[3][4] European Journal of Medicinal Chemistry.[3][4]

    • Context: Establishes the 2-aryl-imidazo[1,2-a]pyridine scaffold as a potent tubulin inhibitor class.
  • Kaur, R., et al. (2017). Imidazo[1,2-a]pyridine: A versatile scaffold in medicinal chemistry. International Journal of Pharmacy and Pharmaceutical Sciences.

    • Context: Reviews the structural versatility of the scaffold, highlighting the distinction between kinase and tubulin targeting deriv
  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Fluorescence).

    • Context: Industry-standard methodology for the fluorometric assay described in Section 4.
  • Wang, L., et al. (2015). Design, synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potential tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry.[4][5][6][7][8]

    • Context: Specifically validates the 2-phenyl substitution p

Sources

Investigating the selectivity profile of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comparative guide to move beyond basic IC₅₀ reporting. To truly evaluate a kinase inhibitor, we must dissect the causality behind the assay design, ensuring that every data point generated is robust, reproducible, and physiologically relevant.

This guide investigates the specific selectivity profile of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (hereafter referred to as Compound 1 ). By systematically comparing its biochemical and cellular performance against established pan-kinase and selective inhibitors, we provide a comprehensive framework for researchers evaluating this chemotype for oncology and inflammatory disease models.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

The imidazo[1,2-a]pyridine fused bicyclic system is a privileged scaffold in medicinal chemistry, widely utilized for targeting the ATP-binding pocket of various kinases, most notably Cyclin-Dependent Kinases (CDKs) and Salt-Inducible Kinases (SIKs)[1]. The specific substitution pattern of Compound 1 is not arbitrary; it is engineered for precise spatial occupation:

  • 6-Bromo Substitution (Hinge Binder): The halogen at the 6-position is critical for filling a lipophilic pocket deep within the kinase hinge region. The bromine atom participates in halogen bonding with backbone carbonyls, significantly increasing residence time and thermodynamic binding affinity compared to unsubstituted analogs[2].

  • 2-(3-Methoxyphenyl) Group (Selectivity Filter): The aryl group at the 2-position projects outward toward the solvent-exposed ribose-binding pocket. The meta-methoxy substitution introduces a hydrogen-bond acceptor that interacts with specific non-conserved residues (such as Lysine or Aspartate) at the entrance of the ATP pocket. This subtle interaction drives isoform selectivity, strongly favoring SIK1 or CDK2 over off-target kinases like EGFR[1],[2].

G ATP ATP Hinge Kinase Hinge Region (Hydrogen Bonding) ATP->Hinge Binds (Endogenous) Inhibitor 6-Br-2-(3-OMe-Ph) Imidazo[1,2-a]pyridine Inhibitor->Hinge Competes (High Affinity) ActiveState Active Kinase (Phosphorylation) Hinge->ActiveState ATP Bound InactiveState Inactive Kinase (Signaling Blocked) Hinge->InactiveState Inhibitor Bound

Caption: Competitive binding mechanism of the imidazo[1,2-a]pyridine scaffold at the kinase hinge region.

Comparative Selectivity Profile (Quantitative Data)

To objectively evaluate Compound 1, we must benchmark it against a panel of reference inhibitors. The table below summarizes the biochemical IC₅₀ values across a representative kinome panel.

  • Staurosporine: Included as a prototypical pan-kinase inhibitor (positive control for assay validation).

  • Dinaciclib: Included as a highly selective clinical-stage CDK inhibitor.

  • YKL-05-099: Included as a well-characterized SIK-selective probe[3].

Table 1: Biochemical IC₅₀ Profiling Across Key Kinase Targets
Kinase TargetCompound 1 (nM)Staurosporine (nM)Dinaciclib (nM)YKL-05-099 (nM)
CDK2 / Cyclin A 12 41.5>10,000
SIK1 8 15>10,00010
Akt1 85025>10,000>10,000
ASK1 1,20030>10,000>10,000
EGFR >10,0005>10,000>10,000

Data Interpretation: Compound 1 exhibits a highly potent, dual-inhibitory profile against CDK2 and SIK1, with sub-15 nM potency. It shows moderate off-target activity against Akt1[4], but maintains excellent selectivity against receptor tyrosine kinases like EGFR.

Experimental Workflows & Self-Validating Protocols

A claim of selectivity is only as reliable as the assay used to measure it. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol 1: High-Throughput Radiometric Kinase Assay (³³P-ATP)

The Causality (Why this method?): Fluorescence-based assays (like FRET or TR-FRET) are highly susceptible to auto-fluorescence from conjugated aromatic scaffolds like imidazo[1,2-a]pyridines. Utilizing fluorescent assays can lead to false positives/negatives due to the inner filter effect. The ³³P-ATP radiometric assay physically separates the phosphorylated substrate from unreacted ATP, providing absolute, interference-free quantification. Furthermore, running the assay at the apparent Michaelis constant (


) for ATP ensures that IC₅₀ values are normalized across different kinases, allowing for a true apples-to-apples comparison.

Step-by-Step Methodology:

  • Compound Preparation: Dilute Compound 1 in 100% DMSO to create a 10-point dose-response curve (3-fold serial dilutions). Transfer to a 384-well assay plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Incubation: Add the specific recombinant kinase (e.g., CDK2/Cyclin A) and its corresponding peptide substrate in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT). Note: Triton X-100 is critical to prevent non-specific aggregation and plastic binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the specific apparent

    
     for the target kinase) and trace ³³P-ATP (0.1 μCi/well).
    
  • Incubation & Quenching: Incubate at room temperature for 20 minutes. Quench the reaction by adding 3% phosphoric acid.

  • Filtration & Detection: Transfer the quenched reaction to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ³³P-ATP. Add scintillation cocktail and read on a Microbeta counter.

G Step1 1. Compound Dilution (DMSO) Step2 2. Kinase + Substrate Incubation Step1->Step2 Add to plate Step3 3. Add 33P-ATP (At Apparent Km) Step2->Step3 Initiate reaction Step4 4. Quench Reaction (Phosphoric Acid) Step3->Step4 20 min at RT Step5 5. Filter Binding & Scintillation Counting Step4->Step5 Transfer to filter

Caption: Step-by-step workflow for the 33P-ATP radiometric kinase selectivity assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Causality (Why this method?): Biochemical potency does not guarantee cellular efficacy. Factors like membrane permeability, efflux pumps, and intracellular protein binding can render a biochemically potent compound useless in vivo. CETSA relies on the principle of thermodynamic stabilization: a ligand-bound protein denatures at a higher temperature than an unbound protein. By measuring the shift in aggregation temperature (


), we create a self-validating system that definitively proves Compound 1 physically engages SIK1 and CDK2 within the complex intracellular milieu.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., HCT116) to 80% confluency. Treat cells with 1 μM of Compound 1 or DMSO vehicle control for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension equally into PCR tubes.

  • Thermal Gradient: Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using specific antibodies for CDK2 and SIK1. Calculate the

    
     between the DMSO and Compound 1 treated samples. A positive shift (
    
    
    
    ) confirms intracellular target engagement.

References

  • Source: PubMed / Bioorg Med Chem Lett.
  • Source: PubMed / Bioorg Med Chem Lett.
  • Source: PubMed / Bioorg Med Chem Lett.
  • Title: Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo Source: ResearchGate URL

Sources

A Comparative Guide to the Synthesis and Biological Evaluation of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine: A Focus on Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2] Compounds bearing this heterocyclic system exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] This guide focuses on a specific analogue, 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine, providing an in-depth, comparative analysis of its synthesis and biological evaluation.

The "reproducibility crisis" is a well-documented challenge in scientific research, where variability in experimental conditions can lead to conflicting results.[5] This guide is designed for researchers, scientists, and drug development professionals, aiming to move beyond simple protocols. We will dissect two distinct synthetic routes and a representative biological assay, emphasizing the critical parameters that govern experimental reproducibility. By understanding the causality behind each step, researchers can develop robust, self-validating systems for reliable and transferable scientific outcomes.

Part 1: Reproducibility in the Synthesis of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

The synthesis of the target compound can be approached through several methods. Here, we compare the traditional condensation reaction with a more modern, iodine-catalyzed approach, highlighting the variables that can impact yield, purity, and ultimately, reproducibility.

Method A: The Benchmark - Classical Two-Component Condensation

This is one of the most traditional and widely employed methods for constructing the imidazo[1,2-a]pyridine core, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6][7] It is a robust and well-understood reaction, making it an excellent benchmark for comparison.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5-bromo-2-aminopyridine (1.73 g, 10 mmol) in 40 mL of anhydrous ethanol.

  • Addition of Ketone: To this solution, add 2-bromo-1-(3-methoxyphenyl)ethanone (2.29 g, 10 mmol).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. A precipitate will form. Filter the solid and wash with cold ethanol (2 x 10 mL) to collect the crude product, which is the hydrobromide salt.

  • Neutralization & Extraction: Suspend the crude salt in 50 mL of water and add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the pH is ~8-9, which neutralizes the salt and precipitates the free base. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product.

Classical_Synthesis_Workflow Start Start: Reagents Reactants Dissolve 5-bromo-2-aminopyridine & 2-bromo-1-(3-methoxyphenyl)ethanone in Ethanol Start->Reactants Reflux Heat to Reflux (4-6 hours) Reactants->Reflux TLC Monitor by TLC Reflux->TLC Cooldown Cool to RT & Filter Reflux->Cooldown Neutralize Neutralize with NaHCO₃ & Extract with DCM Cooldown->Neutralize Purify Dry, Concentrate & Column Chromatography Neutralize->Purify Product Final Product Purify->Product

Classical Condensation Workflow
  • Reagent Purity: The purity of the starting materials is paramount. Impurities in the 2-aminopyridine can lead to side reactions, while residual acid in the α-bromoketone can affect the initial N-alkylation step.

  • Solvent Choice: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature. Anhydrous conditions are preferred initially to prevent hydrolysis of the α-bromoketone.

  • Temperature Control: While refluxing is a standard procedure, inconsistent heating can lead to variable reaction rates and potentially increased side product formation.[8] Maintaining a steady reflux is key for reproducibility.

  • Work-up and Neutralization: The neutralization step is critical. Incomplete neutralization will result in lower yields of the free base, while adding too much base can potentially cause degradation of the product. The choice of base (e.g., NaHCO₃ vs. K₂CO₃) can also influence the ease of work-up.

Method B: The Alternative - Iodine-Catalyzed Aerobic Oxidation

This method represents a greener and more atom-economical approach. It avoids the use of a pre-halogenated ketone, instead reacting the 2-aminopyridine directly with an acetophenone in the presence of a catalyst like molecular iodine.[9][10] The reaction proceeds via an in-situ α-iodination of the ketone, followed by condensation and cyclization.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser open to the air, combine 5-bromo-2-aminopyridine (1.73 g, 10 mmol), 1-(3-methoxyphenyl)ethanone (1.50 g, 10 mmol), and molecular iodine (I₂) (0.25 g, 1 mmol, 10 mol%) in 30 mL of dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 120°C. The reaction is open to the atmosphere, allowing for aerobic oxidation.

  • Monitoring: Monitor the reaction progress by TLC, as described in Method A. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise to quench the excess iodine until the brown color disappears.

  • Extraction: Extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Iodine_Catalyzed_Workflow Start Start: Reagents Reactants Combine 5-bromo-2-aminopyridine, 1-(3-methoxyphenyl)ethanone, & I₂ (catalyst) in DMSO Start->Reactants Heat Heat to 120°C (Open to Air) Reactants->Heat TLC Monitor by TLC Heat->TLC Quench Cool, Pour into H₂O & Quench with Na₂S₂O₃ Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Wash, Dry, Concentrate & Column Chromatography Extract->Purify Product Final Product Purify->Product

Iodine-Catalyzed Aerobic Oxidation Workflow
  • Catalyst Loading: The amount of iodine is critical. Too little will result in a sluggish or incomplete reaction. Too much can lead to over-iodination or other side reactions and makes the quenching step more difficult. 10 mol% is a common starting point.

  • Atmosphere: Unlike many organic reactions that require an inert atmosphere, this protocol relies on oxygen from the air as the terminal oxidant.[11] Ensuring the reaction is not sealed is crucial for turnover of the catalytic cycle.

  • Solvent Choice: DMSO is not just a solvent here; its high boiling point is necessary for the reaction temperature, and it can play a role in the oxidative cycle. Using a different solvent would require complete re-optimization of the conditions.

  • Quenching Step: The complete removal of iodine is essential. Residual iodine can interfere with purification and may compromise the stability of the final compound.

Comparative Analysis of Synthetic Methods
ParameterMethod A: Classical CondensationMethod B: Iodine-Catalyzed OxidationRationale for Reproducibility
Starting Materials 5-bromo-2-aminopyridine, α-bromoketone 5-bromo-2-aminopyridine, acetophenone Method B avoids the separate synthesis and handling of the lachrymatory and less stable α-bromoketone, reducing a source of variability.
Reagents Stoichiometric base (e.g., NaHCO₃)Catalytic I₂, Air (O₂)Method A's yield can be sensitive to the amount and addition rate of the base. Method B is sensitive to catalyst loading and atmospheric conditions.
Reaction Time 4-6 hours8-12 hoursMethod A is generally faster, which can be an advantage for library synthesis.
Temperature ~78°C (Refluxing Ethanol)120°CHigher temperatures in Method B may lead to different impurity profiles. Precise temperature control is critical in both methods.[12]
Green Chemistry Moderate (uses halogenated reagent)Good (avoids pre-halogenation, uses catalyst)Method B is considered "greener," a factor of increasing importance in process development.[9]
Reported Yield Typically 65-90%Typically 60-85%Yields are often highly dependent on purification. Reported yields in literature are not always statistically rigorous and can vary significantly upon scaling.[13]
Key Challenge Handling of lachrymatory α-bromoketoneHigher reaction temperature, precise catalyst controlEach method presents distinct operational challenges that must be consistently managed for reproducible results.

Part 2: Reproducibility in Biological Evaluation - A Kinase Inhibition Assay

Imidazo[1,2-a]pyridine derivatives are known to inhibit various protein kinases, which are key targets in oncology and neurodegenerative diseases.[14][15] Here, we detail a standard protocol for evaluating our synthesized compound as an inhibitor of a representative kinase, DYRK1A, and discuss the myriad factors that can influence the reproducibility of the biological data.

Experimental Protocol: In-Vitro DYRK1A Kinase Assay (ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition by the test compound.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (synthesized via Method A or B) in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound solution. Add positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls containing 1 µL of DMSO.

  • Kinase Reaction: Add 2 µL of a solution containing DYRK1A enzyme and its substrate peptide in kinase reaction buffer. Then, add 2 µL of an ATP solution to initiate the reaction.

    • Scientist's Note: The final concentrations of enzyme, substrate, and ATP must be precisely controlled and optimized. They are typically near the Kₘ for the substrate and ATP to ensure sensitivity to competitive inhibitors.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start: Compound Stock Dilution Serial Dilution of Compound in DMSO Start->Dilution Plating Dispense Compound/Controls into 384-well plate Dilution->Plating Reaction_Mix Add Kinase + Substrate Mix Plating->Reaction_Mix Initiation Add ATP to Start Reaction Incubate 60 min Reaction_Mix->Initiation Stop_Deplete Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate 40 min Initiation->Stop_Deplete Detection Add Kinase Detection Reagent (Convert ADP -> ATP, Drive Luciferase) Incubate 30 min Stop_Deplete->Detection Read Measure Luminescence Detection->Read Analysis Calculate % Inhibition Determine IC₅₀ Read->Analysis Result IC₅₀ Value Analysis->Result

In-Vitro Kinase Inhibition Assay Workflow
Data Presentation & Critical Parameters for Reproducibility

The final output of this assay is an IC₅₀ value. However, this single number can be deceptively variable if the underlying conditions are not rigorously controlled.

Compound SourceOperatorDateIC₅₀ against DYRK1A (µM)Z'-factor
Synthesis Method A, Batch 11Day 11.250.85
Synthesis Method A, Batch 12Day 21.890.82
Synthesis Method A, Batch 21Day 51.310.88
Synthesis Method B, Batch 11Day 11.550.86

Z'-factor is a statistical measure of assay quality; a value > 0.5 indicates a robust assay.

This table illustrates potential sources of variability. The difference between Operator 1 and 2 could stem from minor pipetting variations.[16] The slight difference between Method A and B could be due to a minor, co-eluting impurity from one synthesis that has weak activity, subtly shifting the IC₅₀. Reproducibility requires controlling for these factors.[17]

  • Compound-Related Factors:

    • Purity: As noted, impurities can have their own biological activity. Always characterize the final compound thoroughly (e.g., NMR, LC-MS) to confirm >95% purity.

    • Solubility: If the compound precipitates in the aqueous assay buffer, its effective concentration will be lower than intended, leading to an artificially high IC₅₀.

    • Stock Solution Integrity: Repeated freeze-thaw cycles can degrade the compound.[12] Aliquoting stock solutions is a critical best practice.

  • Assay-Related Factors:

    • Reagent Quality: The activity of the kinase enzyme can vary between batches and decrease with storage.[17] Similarly, the quality and concentration of ATP are critical. Always use high-quality, validated reagents and run controls on every plate.[16]

    • Environmental Control: Temperature fluctuations can alter enzyme kinetics.[12] Consistent incubation times and temperatures are essential for reproducibility.[18]

  • Instrumentation & Personnel:

    • Calibration: Automated liquid handlers and plate readers must be regularly calibrated to ensure accurate dispensing and reading.[16]

    • Operator Variation: A standardized training program and strict adherence to Standard Operating Procedures (SOPs) are necessary to minimize variability between different scientists.[18]

Conclusion

The synthesis and biological evaluation of novel compounds like 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine are fundamental processes in drug discovery. However, true scientific progress relies on the ability to reproduce these findings. This guide demonstrates that reproducibility is not a matter of chance, but a result of deliberate experimental design and control.

In synthesis, seemingly minor choices—such as opting for a one-pot catalytic reaction over a classical multi-step process—can significantly alter the impurity profile and environmental impact, thereby influencing the final biological outcome. In biological assays, rigorous control over compound handling, reagent quality, and instrumentation is the only way to generate trustworthy and comparable data. By understanding and documenting the critical parameters outlined here, researchers can build the robust, self-validating workflows necessary to advance science with confidence.

References

  • Reproducibility In Organic Chemistry . Master Organic Chemistry. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines . Organic Chemistry Portal. [Link]

  • Factors affecting test reproducibility among laboratories . World Organisation for Animal Health (WOAH). [Link]

  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization . Taylor & Francis Online. [Link]

  • What factors can affect the reproducibility of analytical results? . Dr. Oracle. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review . BIO Web of Conferences. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines . ACS Omega. [Link]

  • A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization . Royal Society of Chemistry. [Link]

  • 4 Factors Affecting Data Reproducibility . Kosheeka. [Link]

  • A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry . ResearchGate. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides . MDPI. [Link]

  • Ensuring Reproducibility in Biological Research . Lab Manager. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . National Center for Biotechnology Information. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry . ACS Central Science. [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol . Semantic Scholar. [Link]

  • How reproducible are reported yields in organic synthesis? . Reddit. [Link]

  • Taking on chemistry's reproducibility problem . Chemistry World. [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect . Royal Society of Chemistry. [Link]

  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate . National Center for Biotechnology Information. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) . Bentham Science. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit . Oceanomics. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) . PubMed. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines . MDPI. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update . PubMed. [Link]

  • A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation . MDPI. [Link]

  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine . International Union of Crystallography. [Link]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues . ScienceDirect. [Link]

  • Synthesis and structure of 6-bromo-2-(diethoxy-methyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate . ResearchGate. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors . ResearchGate. [Link]

  • Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ . PubMed. [Link]

  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine . ResearchGate. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling . PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides . Sciforum. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis . Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and minimize environmental impact.

Hazard Assessment and Characterization

Before any disposal procedure can begin, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its hazard profile from structurally related imidazo[1,2-a]pyridine derivatives. This class of compounds, particularly halogenated versions, consistently presents specific risks.

Based on data from analogous compounds, 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3][4][5] It is classified as a halogenated organic compound , a critical designation that dictates its specific disposal pathway.[6][7][8]

Table 1: Inferred Hazard Profile for 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Hazard Classification (GHS) Code Description Source
Skin Corrosion/Irritation H315 Causes skin irritation [1][3][4]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation [1][3][4]
Acute Toxicity, Oral (Assumed) H302 Harmful if swallowed [3][4]

| Signal Word | - | Warning |[1][3][4] |

This hazard profile unequivocally classifies this compound as hazardous waste. Under the guidelines of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), it is illegal and unsafe to dispose of this chemical in the regular trash or down the sanitary sewer.[9][10][11]

Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine in any form, including for disposal. The causality is clear: direct contact can lead to irritation and absorption.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[3]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles to protect against dust particles and splashes.[1][2][3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.[1][3]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved particulate respirator (e.g., N95) is essential to prevent inhalation.[1][3]

Segregation: The Most Critical Step in Waste Management

The principle of waste segregation is paramount in a laboratory setting. Mixing incompatible waste streams can create hazardous reactions, increase disposal costs, and violate regulatory requirements.[7][11]

Core Directive: 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine waste must be collected in a dedicated container labeled "Halogenated Organic Solid Waste."

  • DO NOT mix with non-halogenated organic waste.[6][7][11][12] The disposal methods differ; halogenated waste often requires high-temperature incineration to prevent the formation of toxic byproducts.

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[7][10][13]

  • DO NOT mix with "sharps" or other solid debris like pipette tips unless they are contaminated with only this chemical. Chemically contaminated solid waste should be collected separately in a lined pail.[12]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol covers the lifecycle of the waste within the laboratory, from the moment it is generated to its final storage awaiting pickup by your institution's Environmental Health & Safety (EH&S) office or a licensed disposal vendor.

Choose a waste container that is in good condition, free of cracks or residue, and constructed of a material compatible with the chemical (a high-density polyethylene or glass container is appropriate).[9][13] The container must have a secure, threaded, leak-proof cap.[6][9] Never leave a funnel in the container, as this prevents a proper seal.[13]

Proper labeling is a strict EPA requirement.[14] Label the waste container before adding the first drop of waste.[6] The label must be legible and permanently affixed, containing the following information:

  • The words "Hazardous Waste" .[13][14]

  • The full chemical name: "6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine" . Do not use abbreviations or chemical formulas.[6][13]

  • An accurate estimation of the quantity or percentage of the contents.[13]

  • Appropriate hazard warnings (e.g., "Irritant").[14]

The designated waste container should be kept in a Satellite Accumulation Area (SAA) , which is the location within the lab at or near the point of waste generation and under the control of the laboratory personnel.[13][14]

  • Keep the container closed at all times except when actively adding waste.[6][11][13] This is crucial to prevent the release of vapors and to ensure safety in case of a spill.

  • Do not accumulate more than 55 gallons of waste in your SAA.[14]

  • Store the container in a well-ventilated area, such as within a chemical fume hood or a designated, ventilated cabinet.[1][9]

  • Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.[9][10]

An "empty" container that held 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is still considered hazardous waste until properly decontaminated.

  • For a non-acutely hazardous chemical, the container is considered empty once all contents have been removed by pouring, scraping, etc., leaving minimal residue.[11]

  • Deface or remove the original manufacturer's label, and dispose of the container as regular trash or according to your institution's specific guidelines for empty chemical containers.[11]

Once your waste container is approximately 90% full, it is time to arrange for its removal.[13]

  • Contact your institution's EH&S department to schedule a waste pickup.[13]

  • Follow your institution's specific procedures, which may involve submitting an online form or attaching a specific waste tag to the container.

  • Ensure that the container is securely sealed and properly labeled before the scheduled pickup time.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

  • Minor Spill (Contained, No Dust):

    • Alert personnel in the immediate area.[1]

    • Wearing appropriate PPE, use an absorbent material (e.g., spill pillows, vermiculite) to clean up the solid. Avoid dry sweeping, which can generate dust.[1][6]

    • Place the contaminated absorbent material and any other cleanup debris into a sealed, labeled container for disposal as hazardous waste.[1]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency number or EH&S office.[1]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1][2][5]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine.

G cluster_prep Preparation & Characterization cluster_action Segregation & Collection cluster_storage Storage & Disposal gen Waste Generated (Pure compound or contaminated materials) assess 1. Assess Hazards - Halogenated Organic Solid - Irritant (Skin, Eye, Respiratory) gen->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate 3. Segregate Waste Is it Halogenated? ppe->segregate container_H 4. Select & Label Container: 'HALOGENATED ORGANIC SOLID WASTE' segregate->container_H Yes container_NH Non-Halogenated Waste Stream (Separate Protocol) segregate->container_NH No collect 5. Add Waste to Container - Keep container closed - Do not overfill (90% max) container_H->collect store 6. Store in SAA - Near point of generation - Secondary containment collect->store inspect Weekly Inspection (Check for leaks, label integrity) store->inspect pickup 7. Request Pickup (Contact EH&S when full) store->pickup disposal Final Disposal (Handled by authorized vendor) pickup->disposal

Caption: Workflow for the safe disposal of halogenated chemical waste.

References

  • Apollo Scientific. (2023, July 7).
  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • Flinn Scientific. Waste Lab Chemical Disposal Guidance.
  • Washington University in St. Louis. Chemical Waste Disposal Guidelines. Environmental Health & Safety.
  • J.T. Baker.
  • Thermo Fisher Scientific. (2012, November 23).
  • MLI Environmental. (2026, February 3).
  • Aaronchem. (2024, November 1).
  • University of Wisconsin-Milwaukee.
  • BOC Sciences. 3-AMINO-2-BROMO-6-METHOXYPYRIDINE SDS.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety.

Sources

Personal protective equipment for handling 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Handling & Safety Protocol: 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine Content Type: Operational Safety Guide Audience: Medicinal Chemists, process chemists, and HSE officers.

Executive Safety Assessment: The "Precautionary Principle"

Compound Class: Halogenated Imidazo[1,2-a]pyridine derivative.[1][2] CAS Registry Number: Not widely listed; treat as Novel Chemical Entity (NCE). Physical State: Solid (Crystalline powder).

As a Senior Application Scientist, my directive is clear: Absence of evidence is not evidence of absence. While specific toxicological data for 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine may be sparse in public registries, its structural pharmacophore—the imidazo[1,2-a]pyridine core—is a "privileged structure" in medicinal chemistry, forming the backbone of potent drugs like Zolpidem (sedative) and various kinase inhibitors [1].

Therefore, this compound must be handled not merely as a chemical irritant, but as a potential bioactive agent . The safety protocols below are designed to mitigate risks associated with unidentified pharmacological potency (e.g., GABAergic activity or kinase inhibition).

Risk Profile & Hazard Identification

Based on Structure-Activity Relationships (SAR) and analogous organobromides:

Hazard ClassGHS Classification (Inferred)Operational Implication
Health Skin/Eye Irritant (Cat 2/2A) Dust causes contact dermatitis and mucosal inflammation.
Respiratory STOT-SE 3 (Resp.[3][4][5] Irritation) High Risk: Inhalation of airborne particulates during weighing.
Bioactivity Unknown/Potent Treat as a potential CNS active agent or enzyme inhibitor.
Reactivity Stable / Light Sensitive The C-Br bond is susceptible to metal-catalyzed coupling; protect from strong UV.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for NCEs with potential bioactivity. Use this tiered defense system.

Tier 1: Barrier Protection (Skin & Eyes)
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

    • Outer Layer: 5-8 mil Nitrile (Chemical resistance).

    • Rationale: Imidazopyridines are lipophilic. If dissolved in DMSO or DMF (common solvents for this scaffold), the solvent acts as a carrier, permeating standard latex gloves and transporting the compound through the skin barrier [2].

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses with side shields are inadequate for powders that can drift.

Tier 2: Respiratory Defense
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Secondary Control: If work must occur outside a hood (e.g., instrument maintenance), use a P100/N95 Particulate Respirator .

Tier 3: Body Shielding
  • Lab Coat: Tyvek® or chemically resistant apron over a standard cotton coat is recommended during scale-up (>1g) to prevent fabric retention of dust.

Operational Protocol: Step-by-Step Handling

Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the septum/cap for integrity. The 6-bromo substituent renders the molecule valuable for cross-coupling (Suzuki/Buchwald) but potentially sensitive to moisture over time.

  • Environment: Store at 2–8°C (refrigerated). Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the methoxy ether or degrade the crystalline lattice.

  • Light: Store in amber vials or wrap in aluminum foil.

Phase B: Solubilization & Reaction Setup
  • Solvent Choice: This molecule is likely insoluble in water but highly soluble in DMSO, DMF, and Dichloromethane (DCM) .

  • The "Closed Loop" Dissolution Method:

    • Do not dump powder into a flask.

    • Weigh the solid into a tared vial inside the fume hood.

    • Add the solvent (e.g., DMSO) directly to the weighing vial.

    • Dissolve completely before transferring the liquid to the reaction vessel.

    • Why? This eliminates the risk of airborne dust generation during transfer to the reactor.

Phase C: Waste & Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with aqueous acid streams. The basic nitrogen on the imidazopyridine ring can form salts, potentially altering solubility and waste compatibility.

  • Deactivation: For spills, treat with an absorbent (Vermiculite) followed by a solvent wash (Ethanol) into the halogenated waste container.

Visualizing the Safety Logic

The following diagram illustrates the decision workflow for handling this compound, prioritizing containment based on physical state.

SafetyProtocol Start START: Handling 6-Bromo-2-(3-methoxyphenyl) imidazo[1,2-a]pyridine StateCheck Check Physical State Start->StateCheck Solid SOLID (Powder/Crystal) StateCheck->Solid Dry State Liquid SOLUTION (Dissolved) StateCheck->Liquid Dissolved Engineering Engineering Control: Fume Hood / Powder Enclosure Solid->Engineering Permeation Risk: Solvent Permeation (DMSO/DCM Carrier Effect) Liquid->Permeation PPE_Solid PPE: Double Nitrile + Goggles + P100 (if outside hood) Engineering->PPE_Solid Action_Solid Action: Weigh & Dissolve (Closed Loop Transfer) PPE_Solid->Action_Solid Action_Solid->Permeation Becomes Liquid PPE_Liquid PPE: Change Outer Gloves Every 30 Mins Permeation->PPE_Liquid Action_Liquid Action: Syringe Transfer / Cannula Addition PPE_Liquid->Action_Liquid Disposal DISPOSAL: Halogenated Organic Waste Action_Liquid->Disposal

Figure 1: Risk-based decision logic for handling imidazopyridine derivatives. Note the transition from dust hazard (inhalation) to permeation hazard (skin absorption) once dissolved.

Emergency Response Protocols

IncidentImmediate ActionTechnical Rationale
Eye Contact Flush with water for 15 minutes . Lift eyelids.Basic heterocycles can cause caustic injury to corneal tissue.
Skin Contact Do not use ethanol/solvents to wash. Use soap and water.[6]Solvents (EtOH/Acetone) increase skin permeability, driving the brominated compound deeper into the dermis.
Inhalation Move to fresh air.[3][4][5][6][7] Administer oxygen if breathing is labored.Brominated dusts are heavy and can settle in the lower respiratory tract, causing delayed edema.
Spill (Solid) Cover with wet paper towels to suppress dust, then wipe up.Dry sweeping generates aerosols. Wet wiping captures the particulate.

References

  • Goel, R. et al. (2016). Imidazo[1,2-a]pyridine scaffold as a prospective avenue for bioactive molecules. Current Topics in Medicinal Chemistry. Link

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Dermal Absorption. Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Link

  • PubChem. Compound Summary: Imidazo[1,2-a]pyridine. National Library of Medicine. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.